Product packaging for rac Fesoterodine Fumarate(Cat. No.:CAS No. 1333234-73-3)

rac Fesoterodine Fumarate

Cat. No.: B129792
CAS No.: 1333234-73-3
M. Wt: 527.6 g/mol
InChI Key: MWHXMIASLKXGBU-WLHGVMLRSA-N
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Description

rac Fesoterodine Fumarate, with the CAS number 1333234-73-3, is a well-characterized chemical compound provided as a critical reference standard for research and development. Its primary application is in the pharmaceutical analysis and quality control (QC) of Fesoterodine, an antimuscarinic prodrug approved for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency . Fesoterodine itself is a prodrug that is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) . This active metabolite acts as a competitive muscarinic receptor antagonist in the urinary bladder, which is presumed to inhibit involuntary detrusor contractions, thereby reducing the symptoms of OAB . A key research value of the this compound standard lies in its use for analytical method development (AMD) and method validation (AMV), particularly in support of Abbreviated New Drug Applications (ANDA) and during the commercial production of Fesoterodine-based pharmaceuticals . It enables precise identification and quantification of the substance, ensuring product quality and regulatory compliance. Researchers utilize this compound to study the pharmacodynamics and pharmacokinetics of Fesoterodine, which has a metabolic profile independent of the CYP2D6 pathway, leading to less variability in the generation of its active metabolite compared to related drugs . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. All provided information is for informational purposes only, and the customer is responsible for verifying the suitability of the product for their specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H41NO7 B129792 rac Fesoterodine Fumarate CAS No. 1333234-73-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHXMIASLKXGBU-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647799
Record name (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333234-73-3
Record name (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Research of Rac Fesoterodine Fumarate Action

Elucidation of Muscarinic Receptor Antagonism

The therapeutic effects of fesoterodine (B1237170) are derived from the activity of its primary metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), which acts as a potent and competitive antagonist at muscarinic receptors. drugbank.compatsnap.com These receptors are instrumental in mediating the contractions of the urinary bladder's smooth muscle, known as the detrusor muscle. globalrph.compfizermedical.comhres.ca By inhibiting these receptors, the drug leads to a reduction in involuntary bladder contractions. drugbank.com

Fesoterodine, through its active metabolite 5-HMT, exhibits competitive antagonism at muscarinic receptors. nih.govglobalrph.comdrugbank.com This means that 5-HMT binds reversibly to the same receptor sites as the endogenous neurotransmitter, acetylcholine (B1216132), but without activating the receptor. patsnap.com This competitive binding effectively blocks acetylcholine from stimulating the muscarinic receptors in the bladder, thereby preventing the signal for muscle contraction. patsnap.com

While there are five subtypes of muscarinic receptors (M1-M5) in the human body, the M2 and M3 subtypes are predominant in the bladder detrusor muscle. researchgate.netnih.gov The M3 receptors are considered to have the primary role in normal bladder contraction, while M2 receptors, which are more numerous, are thought to indirectly contribute by reversing the relaxation of the smooth muscle. nih.govdovepress.com

The active metabolite of fesoterodine is a nonsubtype selective muscarinic receptor antagonist, meaning it binds to multiple subtypes. medchemexpress.com The balanced affinity for both M2 and M3 receptors results in a dual effect of controlling contractions and promoting relaxation of the bladder muscle. dovepress.com The binding affinities (pKi values) for the different muscarinic receptor subtypes are detailed in the table below. medchemexpress.com

Receptor SubtypepKi Value
M18.0
M27.7
M37.4
M47.3
M57.5

Prodrug Conversion Dynamics and Active Metabolite Characterization

Fesoterodine itself is an inactive prodrug designed to overcome certain pharmacokinetic limitations of its active metabolite. nih.govnih.govresearchgate.net This prodrug approach allows for more consistent and reliable systemic exposure to the active compound after oral administration. nih.govresearchgate.net

After oral administration, fesoterodine is rapidly and extensively hydrolyzed by ubiquitous, non-specific esterases found in the plasma and tissues. nih.govpfizermedical.comnih.govresearchgate.net This enzymatic conversion is not dependent on the cytochrome P450 (CYP) system for the initial activation step. hres.caresearchgate.nethres.ca The hydrolysis is so rapid and complete that the parent compound, fesoterodine, is not detectable in the plasma. nih.govresearchgate.net This process yields the active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is also the active metabolite of the related drug, tolterodine. nih.govnih.govnih.gov

The entirety of the antimuscarinic activity of fesoterodine is attributed to its active metabolite, 5-HMT. nih.govglobalrph.compfizermedical.comnih.govhres.ca It is 5-HMT that competitively antagonizes the muscarinic receptors, leading to the desired therapeutic effect on bladder function. drugbank.com The conversion of fesoterodine to 5-HMT by non-specific esterases ensures a consistent, genotype-independent exposure to this single active moiety. nih.govresearchgate.net

Cellular and Molecular Impact on Detrusor Muscle Physiology

The interaction of 5-HMT with muscarinic receptors on the detrusor muscle has direct physiological consequences. By blocking the M3 receptors, 5-HMT directly inhibits the primary pathway for bladder smooth muscle contraction. drugbank.comnih.gov Simultaneously, by blocking M2 receptors, it prevents the reversal of sympathetically mediated smooth muscle relaxation, further contributing to bladder relaxation. nih.govdovepress.com

This dual antagonism results in a dose-dependent increase in bladder capacity and the volume at which the first involuntary detrusor contraction occurs. pfizermedical.com Urodynamic studies have confirmed that administration of fesoterodine leads to a significant decrease in maximum detrusor pressure and an increase in bladder compliance, which is the bladder's ability to store urine at low pressure. nih.gov These cellular and molecular actions ultimately alleviate the symptoms of overactive bladder by increasing the bladder's storage capacity and reducing the urgency and frequency of urination. mayoclinic.org

Inhibition of Detrusor Contractions

The therapeutic effect of rac Fesoterodine Fumarate (B1241708) in the urinary bladder is primarily achieved through the antagonism of muscarinic receptors on the detrusor muscle. drugbank.compatsnap.com Acetylcholine release from parasympathetic nerves normally binds to these receptors, leading to detrusor muscle contraction and urination. nih.govpatsnap.com By competitively blocking these receptors, the active metabolite of fesoterodine, 5-HMT, inhibits bladder contraction, reduces detrusor pressure, and consequently decreases the urgency to urinate. drugbank.compatsnap.com

The human detrusor muscle contains a majority of M2 muscarinic receptors (~70%) and a smaller population of M3 receptors (~20%). nih.gov While M3 receptors are considered primary for normal detrusor contraction, M2 receptors may play a role in indirectly reversing smooth muscle relaxation and may be more involved in contractions in certain pathological states. nih.goveco-vector.com Fesoterodine's active metabolite, 5-HMT, demonstrates a balanced affinity for both M2 and M3 receptors, which may contribute to its effect on controlling contractions (M3) and potentially influencing relaxation (M2). cgjonline.canih.gov

In vitro studies on rat bladder strips have confirmed that both fesoterodine and 5-HMT act as competitive antagonists, causing a rightward shift in the concentration-response curve for the muscarinic agonist carbachol (B1668302) without depressing the maximum response. nih.gov Research comparing the binding affinity in different human tissues has shown that fesoterodine and 5-HMT bind with significantly greater affinity to muscarinic receptors in the detrusor muscle and bladder mucosa compared to the parotid gland, suggesting a degree of bladder selectivity. ics.orgnih.gov

Competitive Inhibition (Ki values in nM) of Muscarinic Receptors by Fesoterodine and its Metabolite

This table shows the mean inhibition constant (Ki) values for fesoterodine, its active metabolite 5-HMT, and tolterodine in different human tissues. Lower Ki values indicate higher binding affinity.

CompoundDetrusor MuscleBladder MucosaParotid Gland
Fesoterodine14.840.4304
5-HMT0.681.637.2
Tolterodine1.552.594.8

Data sourced from a study on competitive inhibition of specific [3H]NMS binding in human tissue homogenates. ics.org

Influence on Bladder Sensory Function

Beyond its direct action on the detrusor muscle, research suggests that the mechanism of action for antimuscarinic agents like fesoterodine also involves modulating the bladder's sensory function. The urothelium is now understood to be an active participant in bladder signaling, capable of releasing neurotransmitters like acetylcholine. eco-vector.com This acetylcholine can then act on muscarinic receptors on afferent nerves, influencing the sensation of bladder fullness. nih.goveco-vector.com

The active metabolite of fesoterodine acts on M2 and M3 receptors located in the urothelium and suburothelium, which may decrease the afferent nerve activity that signals the need to urinate. eco-vector.com By acting on the efferent (motor) and afferent (sensory) pathways, fesoterodine can influence the complex process of bladder function. cgjonline.canih.gov

Systemic Pharmacodynamic Effects Beyond the Urinary Bladder

Cardiac Electrophysiology Research (e.g., QT Interval, Heart Rate)

The potential for medications to affect cardiac repolarization, often measured as the QT interval on an electrocardiogram (ECG), is a key area of investigation. A thorough QT study was conducted to evaluate the effects of fesoterodine at both therapeutic and supratherapeutic doses. nih.govresearchgate.net

In a randomized, double-blind, parallel-group study, healthy subjects received fesoterodine 4 mg, a supratherapeutic dose of 28 mg, a placebo, or an open-label positive control (moxifloxacin 400 mg) for three days. nih.gov The primary analysis focused on the time-averaged change from baseline for the Fridericia-corrected QT interval (QTcF) on Day 3. The results showed that neither the therapeutic nor the supratherapeutic dose of fesoterodine was associated with QTc prolongation. nih.govresearchgate.net The changes observed with fesoterodine were comparable to placebo, whereas the positive control, moxifloxacin, produced a clear and statistically significant increase in the QTcF interval. nih.gov In a separate phase 3 study, mean heart rate increases of 3-5 beats per minute were observed with fesoterodine. researchgate.net

Results of a Thorough QT/QTc Study with Fesoterodine

This table presents the time-averaged mean changes from baseline in QTcF interval on Day 3 for different treatment groups.

Treatment GroupNumber of Subjects (n)Time-Averaged Change in QTcF (ms)
Placebo65-5.1
Fesoterodine 4 mg64-4.2
Fesoterodine 28 mg68-5.2
Moxifloxacin 400 mg647.6

Data from a randomized, parallel-group study investigating the effects of fesoterodine on cardiac repolarization. nih.gov

Central Nervous System Effects and Cognitive Impact Studies

Given the presence of muscarinic receptors in the central nervous system (CNS), the potential for cognitive impact is an important consideration for antimuscarinic drugs. The active metabolite of fesoterodine is a substrate for P-glycoprotein, an efflux transporter that actively removes substances from the CNS, which may limit its central effects. cgjonline.caeinj.org

The cognitive effects of fesoterodine have been evaluated in placebo-controlled studies, particularly in older adults who may be more susceptible to such effects. In one crossover study, healthy volunteers aged 65-85 received fesoterodine (4 mg and 8 mg), placebo, and an active control (alprazolam 1 mg) known to impair cognition. nih.gov Subjects completed a battery of computer-based cognitive assessments. The results showed that fesoterodine 4 mg and 8 mg had no statistically significant effects on any of the assessed cognitive functions, including memory, compared to placebo. nih.govnih.gov In contrast, alprazolam produced significant impairment across all cognitive endpoints. nih.gov

Another analysis of two randomized controlled trials in patients aged 65 and older used the Mini-Mental State Examination (MMSE) to assess cognitive performance. ics.org The study found no consistent pattern of change in MMSE scores over three months and no statistically significant difference between patients treated with fesoterodine and those who received a placebo. ics.org

Cognitive Assessment Study in Healthy Older Adults

This table summarizes the findings of a study evaluating the cognitive effects of fesoterodine compared to placebo and an active control.

TreatmentCognitive Endpoints AssessedResult vs. Placebo
Fesoterodine 4 mgDetection, Identification, Learning, Memory TasksNot significantly different (P > 0.05)
Fesoterodine 8 mgDetection, Identification, Learning, Memory TasksNot significantly different (P > 0.05)
Alprazolam 1 mgDetection, Identification, Learning, Memory TasksSignificant impairment (P < 0.05)

Data from a double-blind, double-dummy crossover study in healthy volunteers aged 65-85. nih.gov

Exocrine Glandular Function Investigations (e.g., Salivation)

Antimuscarinic agents can affect exocrine glands, such as the salivary glands, which are mediated by cholinergic muscarinic receptors. drugbank.com This can lead to effects like dry mouth. The selectivity of an antimuscarinic agent for bladder receptors over salivary gland receptors is a key aspect of its pharmacological profile.

Radioligand binding studies have been conducted to compare the affinity of fesoterodine and its active metabolite, 5-HMT, for muscarinic receptors in human bladder tissue versus human parotid gland tissue. These studies have demonstrated that both fesoterodine and 5-HMT have a significantly greater affinity for muscarinic receptors in the bladder than in the parotid gland. nih.gov This pharmacologic selectivity for the bladder over the salivary gland is more pronounced for fesoterodine and 5-HMT than for the related compound tolterodine. nih.gov This receptor binding profile may explain the relative incidence of effects on salivation. nih.gov

Pharmacokinetic Research of Rac Fesoterodine Fumarate

Absorption and Prodrug Hydrolysis Kinetics

Rate and Extent of Oral Absorption

Following oral administration, rac Fesoterodine (B1237170) Fumarate (B1241708) is well absorbed from the gastrointestinal tract. hres.cahres.ca The compound is administered as an extended-release tablet. fda.govfda.gov After a single oral dose, the time to reach maximum plasma concentration (Tmax) for its active metabolite is approximately 5 hours. hres.capfizermedical.comnih.gov Studies have shown that the plasma concentrations of the active metabolite are proportional to the dose administered, with linear pharmacokinetics observed across a dose range of 4 mg to 28 mg. hres.capfizermedical.comnih.govsmw.ch

Pharmacokinetic studies indicate that there is no accumulation of the active metabolite after multiple-dose administration. hres.cafda.govpfizermedical.com Furthermore, the absorption of fesoterodine is not significantly affected by the presence of food; therefore, it can be administered with or without meals without clinically relevant changes in its pharmacokinetic profile. fda.govpfizermedical.com

In Vivo Conversion Efficiency to 5-HMT

Fesoterodine is a prodrug, meaning it is pharmacologically inactive until it is converted in the body to its active form. researchgate.netdrugs.com Upon absorption, it undergoes rapid and extensive hydrolysis by ubiquitous, nonspecific plasma esterases. hres.capfizermedical.comresearchgate.netnih.gov This enzymatic action efficiently cleaves the ester group, converting fesoterodine into its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). fda.govpfizermedical.comdrugs.com

The conversion is so rapid and complete that the parent compound, fesoterodine, is not detectable in the plasma of individuals following oral administration. hres.capfizermedical.com This bioconversion process is a key feature of fesoterodine's pharmacokinetics, as it does not rely on the cytochrome P450 (CYP) enzyme system for activation. researchgate.netnih.gov This contrasts with the metabolism of tolterodine, which depends on CYP2D6 for its conversion to 5-HMT. drugs.comnih.gov The esterase-mediated hydrolysis ensures a consistent and genotype-independent formation of the active moiety, 5-HMT. nih.gov

Bioavailability Assessment of the Active Metabolite

The absolute bioavailability of the active metabolite, 5-HMT, following the oral administration of fesoterodine fumarate is 52%. hres.cahres.capfizermedical.comnih.gov This value represents the fraction of the administered prodrug that successfully reaches systemic circulation as the active metabolite. The prodrug strategy was specifically employed in the development of fesoterodine to achieve adequate systemic bioavailability of 5-HMT after oral dosing. researchgate.netnih.gov

Metabolic Pathways and Enzyme Systems

Role of Hepatic Cytochrome P450 Enzymes (CYP2D6, CYP3A4) in 5-HMT Metabolism

Once formed from fesoterodine, the active metabolite 5-HMT is further metabolized in the liver. hres.cahres.ca This elimination process involves two primary pathways mediated by the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes. hres.cahres.cadrugs.comnih.gov These enzymes transform 5-HMT into several inactive metabolites. hres.cahres.ca

The activity of the CYP2D6 enzyme is subject to genetic polymorphism, leading to different metabolic phenotypes in the population. hres.capfizermedical.com A subset of individuals, known as "poor metabolizers" (PMs), have reduced CYP2D6 function. In these individuals, the metabolism of 5-HMT is slower, resulting in higher systemic exposure. Compared to "extensive metabolizers" (EMs) with normal CYP2D6 function, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of 5-HMT are increased by approximately 1.7-fold and 2-fold, respectively, in CYP2D6 poor metabolizers. hres.capfizermedical.comnih.gov

The CYP3A4 enzyme also plays a significant role in the clearance of 5-HMT. hres.cahres.ca Co-administration of fesoterodine with potent inhibitors of CYP3A4, such as ketoconazole, can lead to a significant increase in the exposure to 5-HMT. hres.ca In CYP2D6 extensive metabolizers, potent CYP3A4 inhibition has been shown to increase the Cmax and AUC of 5-HMT by 2.0- and 2.3-fold, respectively. hres.ca Conversely, co-administration with CYP3A4 inducers like rifampin can decrease the Cmax and AUC of 5-HMT by approximately 70% and 75%, respectively. fda.govnih.gov

Table 1: Pharmacokinetic Parameters of 5-HMT After a Single Oral Dose of Fesoterodine Fumarate in Different CYP2D6 Metabolizer Phenotypes

ParameterCYP2D6 Extensive Metabolizers (EMs)CYP2D6 Poor Metabolizers (PMs)Fold-Increase (PM vs. EM)
Cmax Varies by dose~1.7 times higher than EMs1.7 hres.capfizermedical.comnih.gov
AUC Varies by dose~2.0 times higher than EMs2.0 hres.capfizermedical.comnih.gov
Tmax ~5 hours~5 hoursNo significant difference researchgate.net
Apparent Terminal Half-life ~7 hours~7 hoursNo significant difference pfizermedical.com

Influence of Initial Prodrug Conversion Bypassing Hepatic Activation

Fesoterodine is an inactive prodrug that is rapidly and extensively hydrolyzed by ubiquitous, nonspecific esterases in the plasma to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). smw.chnih.govresearchgate.net This conversion process is a key feature of its pharmacokinetic profile, as it bypasses initial hepatic activation and the cytochrome P450 (CYP) enzyme system. nih.govnih.govresearchgate.net Unlike tolterodine, which relies on CYP2D6 for its conversion to the same active metabolite 5-HMT, fesoterodine's activation is independent of this pathway. smw.chdrugs.comresearchgate.net

This esterase-mediated hydrolysis is so rapid and complete that the parent compound, fesoterodine, is not detectable in plasma following oral administration. smw.chdrugs.compfizermedical.com The formation of 5-HMT is therefore not subject to the genetic polymorphisms that affect CYP2D6 activity, leading to a more consistent and predictable generation of the active moiety across different individuals. researchgate.netresearchgate.net This metabolic activation strategy contributes to less interindividual variability in plasma concentrations of the active compound compared to drugs that undergo significant first-pass metabolism mediated by polymorphic enzymes. researchgate.netresearchgate.net The bioavailability of the active metabolite, 5-HMT, is 52%. drugs.compfizermedical.com

Pharmacokinetic Variability Research in Diverse Populations

While the initial activation of fesoterodine to 5-HMT is independent of the CYP450 system, the subsequent metabolism and inactivation of 5-HMT are mediated by two primary pathways: CYP2D6 and CYP3A4. drugs.comnih.gov Genetic polymorphisms in the CYP2D6 gene lead to different enzyme activity levels, categorizing individuals into phenotypes such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.gov

This genetic variability significantly influences the pharmacokinetics of 5-HMT. smw.ch In individuals who are CYP2D6 poor metabolizers (approximately 7% of Caucasians and 2% of African Americans), the elimination of 5-HMT through this pathway is deficient. hres.cadrugs.com As a result, these individuals exhibit higher systemic exposure to the active metabolite compared to extensive metabolizers. nih.gov

Clinical studies have consistently demonstrated that the mean maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of 5-HMT are approximately 1.7- to 2-fold higher in CYP2D6 poor metabolizers than in extensive metabolizers. smw.chhres.canih.govdrugs.com Despite this increased exposure, the time to reach Cmax (Tmax), which is about 5 hours, and the terminal half-life are not affected by the CYP2D6 phenotype. smw.chpfizermedical.comresearchgate.netnih.gov This is because multiple pathways are involved in the elimination of 5-HMT, and the extended-release formulation controls the rate of its appearance in plasma. smw.chresearchgate.net

Pharmacokinetic Parameters of 5-HMT in CYP2D6 Extensive (EM) vs. Poor (PM) Metabolizers
ParameterEM PhenotypePM PhenotypeFold-Increase (PM vs. EM)
CmaxBaseline~1.7 - 2.0x Higher1.7 - 2.0
AUCBaseline~2.0x Higher2.0
Tmax~5 hours~5 hoursNo significant difference
Terminal Half-life~7-8 hours~7-8 hoursNo significant difference

Impact of Renal Impairment (Mild, Moderate, Severe)

Studies have demonstrated that renal impairment can lead to a modest increase in the systemic exposure of 5-HMT, the active metabolite of fesoterodine. nih.gov This is attributed to the fact that both metabolic and renal pathways are involved in its elimination. nih.gov

In a study assessing the effects of a single 4-mg oral dose of fesoterodine in individuals with varying degrees of renal function, it was observed that as renal impairment worsened, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of 5-HMT increased. nih.govdrugs.com

Compared to healthy subjects, individuals with mild renal impairment (Creatinine Clearance [Clcr] 50-80 mL/min) showed an approximate 1.4- to 1.5-fold increase in Cmax and a 1.6- to 1.8-fold increase in AUC. nih.govdrugs.com For those with moderate renal impairment (Clcr 30-49 mL/min), the Cmax increased by about 1.5-fold, and the AUC increased by 1.8-fold. nih.govdrugs.com In subjects with severe renal impairment (Clcr <30 mL/min), the Cmax and AUC were elevated by approximately 2.0-fold and 2.3-fold, respectively. nih.govdrugs.com Despite these changes, the median time to reach maximum concentration (Tmax) and the mean terminal half-life of 5-HMT remained largely unaffected by renal impairment. nih.gov

Impact of Renal Impairment on 5-HMT Pharmacokinetics
Degree of Renal ImpairmentFold Increase in Cmax (approx.)Fold Increase in AUC (approx.)
Mild1.4 - 1.51.6 - 1.8
Moderate1.51.8
Severe2.02.3

Impact of Hepatic Impairment (Mild, Moderate)

The influence of hepatic impairment on the pharmacokinetics of fesoterodine's active metabolite, 5-HMT, has been investigated. In individuals with moderate hepatic impairment (Child-Pugh Class B), the Cmax and AUC of 5-HMT were found to be increased by approximately 1.4-fold and 2.1-fold, respectively, when compared to healthy subjects. drugs.compfizermedical.comfda.govnih.gov

One study involving subjects with moderate hepatic cirrhosis who received a single 8 mg oral dose of fesoterodine reported similar findings, with an approximate 2-fold increase in the AUC and cumulative urinary excretion of 5-HMT. nih.gov The increase in Cmax was less pronounced, and the terminal half-life was not affected. nih.govics.org These results suggest a reduction in the clearance of 5-HMT in individuals with moderate hepatic cirrhosis. nih.gov

Impact of Moderate Hepatic Impairment on 5-HMT Pharmacokinetics
Pharmacokinetic ParameterFold Increase (approx.)
Cmax1.4
AUC2.1

Age-Related Pharmacokinetic Alterations

Pharmacokinetic studies have indicated that age does not have a clinically meaningful effect on the pharmacokinetics of 5-HMT following the administration of fesoterodine. nih.gov One study that compared young white men (aged 18-40 years) with elderly white men and women (aged >65 years) found no significant differences in the primary pharmacokinetic endpoints of AUC and Cmax of 5-HMT after a single 8 mg dose of fesoterodine. nih.gov The mean AUC values were 49 ng/ml·h in young white men, 48 ng/ml·h in elderly white men, and 54 ng/ml·h in elderly white women. nih.gov Similarly, the mean Cmax values were 4.1 ng/ml, 3.8 ng/ml, and 4.6 ng/ml in the respective groups. nih.gov This suggests that dosage adjustments based on age alone are not necessary.

Racial and Ethnic Differences in Pharmacokinetics

Studies investigating the impact of race on the pharmacokinetics of fesoterodine have not found clinically significant differences. fda.govics.org One study compared the pharmacokinetic profiles of 5-HMT in healthy white and black male subjects after a single 8 mg oral dose of fesoterodine. nih.govics.org The results showed no meaningful differences in the primary pharmacokinetic parameters. nih.gov The mean AUC was 70.7 ng/ml·h in white subjects and 64.1 ng/ml·h in black subjects, while the mean Cmax was 6.1 ng/ml and 5.5 ng/ml, respectively. nih.gov These findings suggest that dosage adjustments based on race are not warranted. ics.org

Pharmacokinetic Parameters of 5-HMT in White and Black Subjects
RaceMean AUC (ng/ml·h)Mean Cmax (ng/ml)
White70.76.1
Black64.15.5

Drug-Drug Interaction Studies (Pharmacokinetic Focus)

The metabolism of 5-HMT, the active metabolite of fesoterodine, primarily involves Cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4. fda.gov Consequently, co-administration of fesoterodine with drugs that inhibit these enzymes can alter its pharmacokinetic profile.

Interactions with Cytochrome P450 Enzyme Inducers (e.g., CYP3A4 Inducers)

The metabolism of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of fesoterodine, is significantly influenced by the activity of the cytochrome P450 3A4 (CYP3A4) enzyme system. mdpi.com Co-administration of rac Fesoterodine Fumarate with potent inducers of CYP3A4 can lead to a substantial decrease in the plasma concentration of 5-HMT, potentially reducing its therapeutic effect. researchgate.netnih.gov

A key example of this interaction is observed with rifampicin (B610482), a potent CYP3A4 inducer. researchgate.netnih.gov Clinical studies have demonstrated that when fesoterodine is co-administered with rifampicin, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of 5-HMT are significantly reduced. medscape.comfda.gov Following the administration of an 8 mg dose of fesoterodine after induction of CYP3A4 with rifampicin (600 mg once daily), the Cmax and AUC of the active metabolite decreased by approximately 70% and 75%, respectively. fda.gov

This interaction has been studied in different populations based on their CYP2D6 metabolizer status. researchgate.netnih.gov In one study, co-administration of fesoterodine with rifampicin resulted in notable decreases in 5-HMT exposure in both extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6. researchgate.netnih.gov For EMs, the mean Cmax of 5-HMT decreased from 5.2 ng/mL to 1.5 ng/mL, and the mean AUC fell from 62.4 ng·h/mL to 14.4 ng·h/mL. researchgate.netnih.gov Similarly, in PMs, the mean Cmax dropped from 6.8 ng/mL to 1.9 ng/mL, and the mean AUC was reduced from 87.8 ng·h/mL to 19.6 ng·h/mL. researchgate.netnih.gov Due to this significant reduction in plasma levels, the concomitant use of fesoterodine with potent CYP3A4 inducers may lead to subtherapeutic exposures to 5-HMT. researchgate.netnih.gov

Table 1: Effect of Rifampicin on the Pharmacokinetics of 5-HMT (Active Metabolite of Fesoterodine) researchgate.netnih.gov
CYP2D6 PhenotypePharmacokinetic ParameterFesoterodine Alone (Mean)Fesoterodine with Rifampicin (Mean)Percentage Decrease
Extensive Metabolizers (EMs)Cmax (ng/mL)5.21.5~71%
AUC (ng·h/mL)62.414.4~77%
Poor Metabolizers (PMs)Cmax (ng/mL)6.81.9~72%
AUC (ng·h/mL)87.819.6~78%

Potential for Interaction with Other Antimuscarinic Agents

The co-administration of this compound with other drugs possessing antimuscarinic properties may lead to an increase in the frequency and severity of anticholinergic effects. nih.govfda.report These effects can include dry mouth, constipation, and urinary retention. nih.govfda.report Anticholinergic agents may also have the potential to alter the absorption of certain co-administered drugs by decreasing gastrointestinal motility. medscape.comfda.reportrxlist.com While specific pharmacokinetic studies detailing the interaction between fesoterodine and every other antimuscarinic agent are not extensively documented, the potential for additive pharmacodynamic effects is a primary consideration. medscape.com Caution is advised when fesoterodine is prescribed in combination with other antimuscarinic medications used for conditions like overactive bladder. drugs.com

Specific Interactions with Concomitant Medications (e.g., Warfarin (B611796), Oral Contraceptives)

Warfarin: A dedicated clinical study was conducted to evaluate the potential pharmacokinetic and pharmacodynamic interaction between fesoterodine and warfarin. nih.govnih.govsemanticscholar.org In an open-label, two-treatment, crossover study involving healthy volunteers, the administration of fesoterodine 8 mg once daily was found to have no significant effect on the pharmacokinetics or the anticoagulant activity of a single 25 mg dose of warfarin. nih.govnih.govsemanticscholar.org

The pharmacokinetic parameters for both S-warfarin and R-warfarin, including AUC from time 0 to infinity (AUC(0,∞)) and maximum plasma concentration (Cmax), were assessed. nih.govnih.gov When warfarin was co-administered with fesoterodine, the estimated treatment ratio for AUC(0,∞) and Cmax was 96% for S-warfarin and 92% and 94% respectively for R-warfarin, compared to warfarin administered alone. nih.gov The 90% confidence intervals for the ratios of these pharmacokinetic parameters were contained within the standard bioequivalence range of 80% to 125%. nih.govnih.gov Furthermore, there were no clinically significant changes in the pharmacodynamic parameters of warfarin, such as the International Normalized Ratio (INR). nih.gov Standard therapeutic monitoring for warfarin is recommended to be continued. nih.gov

Table 2: Effect of Fesoterodine on Warfarin Pharmacokinetics nih.gov
Warfarin EnantiomerPharmacokinetic ParameterTreatment Ratio (Warfarin with Fesoterodine vs. Warfarin Alone)90% Confidence Interval
S-WarfarinAUC(0,∞)96%Within 80-125%
Cmax96%Within 80-125%
R-WarfarinAUC(0,∞)92%Within 80-125%
Cmax94%Within 80-125%

Oral Contraceptives: Studies have shown that this compound does not have a clinically significant impact on the pharmacokinetics of combined oral contraceptives. nih.govnih.gov In a study involving healthy female subjects taking an oral contraceptive containing ethinyl estradiol (B170435) and levonorgestrel (B1675169), the concomitant administration of fesoterodine 8 mg once daily did not result in significant changes to the plasma concentrations of these hormones. nih.gov

The research indicated that fesoterodine had a minimal effect on the exposure of the contraceptive components. nih.gov Specifically, fesoterodine increased the AUC and Cmax of ethinyl estradiol by 1% to 3% and decreased the AUC and Cmax of levonorgestrel by less than 4%. nih.gov These minor changes are not considered clinically relevant, and fesoterodine did not affect the suppression of ovulation by the oral contraceptive. researchgate.netnih.gov Therefore, no dose adjustment is necessary when fesoterodine is used concomitantly with oral contraceptives. researchgate.netnih.gov

Clinical Research Methodologies and Findings in Rac Fesoterodine Fumarate Trials

Design and Execution of Pivotal Clinical Trials

The clinical development of rac Fesoterodine (B1237170) Fumarate (B1241708) has been underpinned by a series of methodologically rigorous pivotal trials designed to systematically evaluate its efficacy and tolerability for the treatment of overactive bladder (OAB).

The cornerstone of the efficacy evaluation for fesoterodine has been the randomized, double-blind, placebo-controlled trial design. nih.govmssm.edu These studies are structured to minimize bias and provide a robust comparison against a placebo. In typical Phase III trials, subjects with OAB are randomized to receive either a flexible dose of fesoterodine or a placebo once daily over a period, commonly 12 weeks. nih.govmssm.edu

A key feature of these trials is the dose-escalation design. For instance, subjects might begin on a 4 mg dose of fesoterodine, with the option to increase to 8 mg after an initial period, such as two weeks, based on the patient's and physician's assessment of efficacy and tolerability. nih.govmssm.educlinicaltrials.gov The placebo group undergoes a corresponding "sham" escalation to maintain the blind. nih.govmssm.edu This flexible-dose approach is intended to mimic clinical practice where treatment is often tailored to the individual patient's response and needs. nih.gov

Other trial designs have also been employed, such as a four-way crossover study to compare the effects of fesoterodine 4 mg and 8 mg against both a placebo and another active comparator, oxybutynin (B1027). nih.gov In such studies, participants cycle through each of the treatment arms, with washout periods in between, allowing for intra-patient comparisons. nih.gov Further studies were designed specifically to confirm the superior efficacy of the 8 mg dose compared to the 4 mg dose. clinicaltrials.gov

To assess the durability of treatment effects and the long-term safety profile, open-label extension studies are a critical component of the clinical trial program. nih.govclinicaltrials.gov These studies enroll subjects who have completed prior double-blind trials. nih.govclinicaltrials.gov The primary goal of these extensions is to gather data on the sustained efficacy and tolerability of fesoterodine over extended periods, which can range from 24 to 36 months. nih.govnih.gov

In these open-label trials, all participants receive fesoterodine. nih.gov A common protocol involves starting all subjects on an 8 mg dose for an initial period, after which dose adjustments (down to 4 mg and subsequent re-escalation to 8 mg) may be permitted, often on a yearly basis. nih.govnih.gov Throughout these long-term studies, efficacy is continually assessed using tools such as 3-day bladder diaries and various patient-reported outcomes (PROs) at regular intervals (e.g., months 1, 4, 8, 12, and 24). nih.govnih.gov

Findings from these extension studies have shown that initial improvements in OAB symptoms are sustained over the long term. nih.govnih.gov Pooled analysis of two open-label studies demonstrated that significant improvements in diary variables, including urgency urinary incontinence episodes, micturitions, and urgency episodes per 24 hours, were maintained for up to 36 months. nih.gov A high percentage of subjects (around 71-77%) often elect to maintain the higher 8 mg dose throughout the treatment period. nih.govnih.gov

Patient recruitment for OAB trials requires careful screening to ensure a homogenous study population with a clear diagnosis. Key exclusion criteria often include urinary retention, gastric retention, uncontrolled narrow-angle glaucoma, and known hypersensitivity to the drug. clinicaltrials.gov Additionally, patients with OAB symptoms caused by specific neurological conditions or other known urinary tract pathologies are typically excluded to isolate the idiopathic OAB population. clinicaltrials.gov

Recruitment can be challenging, particularly in trials involving elderly subjects. nih.gov Strategies to enhance recruitment may involve both direct approaches in clinics and broader outreach through telephone calls or digital platforms that can match patients to suitable trials. nih.govnih.gov The success of recruitment often depends on factors like the distance a patient lives from the study site and clear communication of the study's purpose. nih.gov

Follow-up is meticulously structured to capture changes in symptoms and perceptions over time. Patients are typically required to complete 3-day bladder diaries at baseline and at specified weeks throughout the trial (e.g., weeks 2, 6, and 12). nih.govmssm.edu These diaries are supplemented with validated questionnaires such as the Patient Perception of Bladder Condition (PPBC) and the Urgency Perception Scale (UPS) at the same intervals to provide a comprehensive view of the treatment effect. nih.gov

Assessment of Clinical Efficacy

The clinical efficacy of rac Fesoterodine Fumarate is evaluated through a set of well-defined primary and secondary endpoints, focusing on both objective symptom changes and patient-reported outcomes.

Pivotal trials for fesoterodine have consistently used changes from baseline in key OAB symptoms as primary and secondary endpoints. nih.gov These are primarily captured through patient-completed bladder diaries. The co-primary endpoints in many Phase III studies are the mean change in the number of micturitions per 24 hours and the mean change in urgency urinary incontinence (UUI) episodes per 24 hours. nih.gov

Secondary endpoints are chosen to provide a broader assessment of treatment benefit. These often include changes in the number of urgency episodes per 24 hours, mean volume voided per micturition, the number of continent days per week, and nocturnal micturitions. nih.govnih.gov Patient-reported outcomes are also critical secondary endpoints, utilizing instruments like the Overactive Bladder Questionnaire (OAB-q) and the King's Health Questionnaire (KHQ) to measure the impact on health-related quality of life. nih.govnih.gov

Clinical trial data consistently show that both 4 mg and 8 mg doses of fesoterodine lead to statistically significant and clinically meaningful improvements in these endpoints compared to placebo. nih.gov For instance, at 12 weeks, significant reductions from baseline in total micturitions, urgency episodes, and UUI episodes have been observed. nih.govmssm.edu

Table 1: Key Efficacy Endpoints in Fesoterodine Clinical Trials

Endpoint CategorySpecific EndpointMethod of Assessment
Primary EndpointsMean change in micturition frequency per 24 hours3-day bladder diary
Mean change in Urgency Urinary Incontinence (UUI) episodes per 24 hours3-day bladder diary
Secondary EndpointsMean change in urgency episodes per 24 hours3-day bladder diary
Mean change in nocturnal micturitions per 24 hours3-day bladder diary
Mean volume voided per micturition3-day bladder diary
Number of continent days per week3-day bladder diary
Patient-Reported Outcomes (PROs)Patient Perception of Bladder Condition (PPBC)Questionnaire
Urgency Perception Scale (UPS)Questionnaire
Overactive Bladder Questionnaire (OAB-q)Questionnaire
King's Health Questionnaire (KHQ)Questionnaire

Urodynamic studies are employed to objectively assess the physiological effects of fesoterodine on bladder function. These studies provide quantitative measures of detrusor activity and bladder capacity, which can help elucidate the mechanism of action underlying the observed clinical symptom improvements. nih.govnih.gov

In a prospective study evaluating fesoterodine in patients with neurogenic detrusor overactivity and/or low bladder compliance, urodynamic parameters were assessed at baseline and after 12 weeks of treatment. nih.gov The primary endpoint was the change in maximum cystometric capacity. nih.gov Secondary endpoints included the disappearance of neurogenic detrusor overactivity and changes in other urodynamic parameters. nih.gov

The results of this research demonstrated statistically significant improvements in several key urodynamic measures. nih.govnih.gov After 12 weeks, there were significant increases in bladder capacity at the first desire to void, maximum cystometric capacity, and bladder compliance. nih.govnih.gov Furthermore, in a subset of patients with neurogenic detrusor overactivity, the condition disappeared in 23.5% of subjects, and there was a significant increase in bladder capacity at the first involuntary contraction. nih.gov These objective urodynamic findings correlate with the clinical efficacy seen in symptom-based trials, providing physiological evidence for the benefits of fesoterodine in improving bladder storage function. nih.gov

Table 2: Urodynamic Study Findings with Fesoterodine

Urodynamic ParameterMean Change from BaselineStatistical Significance (P-value)
Bladder capacity at first desire to void+29.2 mLP = 0.026
Maximum cystometric capacity+79.9 mLP < 0.001
Bladder compliance+22.2 mL/cm H₂OP < 0.001
Bladder capacity at first involuntary contractionSignificant IncreaseP < 0.001
Maximum detrusor contractionSignificant DecreaseP < 0.001

Data from a 12-week study in patients with neurogenic detrusor overactivity and/or low compliance bladder. nih.govnih.gov

Patient-Reported Outcomes and Health-Related Quality of Life Measures (e.g., KHQ, ICIQ-SF, Patient Perception of Bladder Condition)

Clinical trials investigating this compound have extensively utilized patient-reported outcomes (PROs) to assess the subjective impact of treatment on individuals' lives. Standardized and validated questionnaires such as the King's Health Questionnaire (KHQ), the International Consultation on Incontinence Questionnaire - Short Form (ICIQ-SF), and the Patient Perception of Bladder Condition (PPBC) have been integral to these evaluations.

The King's Health Questionnaire (KHQ) is a disease-specific instrument designed to measure the impact of urinary incontinence on a patient's quality of life across various domains. In pooled data from two Phase III, randomized, placebo-controlled studies, treatment with fesoterodine demonstrated significant improvements in health-related quality of life (HRQoL) as measured by the KHQ. nih.gov The 8 mg fesoterodine group showed statistically significant improvements over placebo in eight out of the nine KHQ domains. nih.gov The 4 mg fesoterodine group also produced statistically significant improvements in seven of the nine domains. nih.gov Notably, the 8 mg dose resulted in greater improvements than the 4 mg dose in the "Emotions" and "Symptom Severity" domains. nih.gov Long-term open-label extension studies have further shown that improvements in HRQL, as assessed by the KHQ, were maintained for up to 24 months. nih.gov

The International Consultation on Incontinence Questionnaire - Short Form (ICIQ-SF) is another key tool used to evaluate the frequency, severity, and impact of urinary incontinence. nih.gov Pooled analysis of Phase III trials revealed that all active-treatment groups, including both 4 mg and 8 mg of fesoterodine, had significantly improved HRQoL compared to placebo, as indicated by an improvement in ICIQ-SF scores. nih.gov These improvements were sustained in long-term treatment, with statistically significant enhancements from baseline observed at months 4, 12, and 24 in an open-label extension study. nih.gov

The Patient Perception of Bladder Condition (PPBC) is a simple, single-item questionnaire that asks patients to rate the severity of their bladder-related problems on a six-point scale. clinicaltrials.gov This measure has consistently shown favorable changes with fesoterodine treatment. In a 12-week trial, changes in PPBC scores were significantly more favorable with fesoterodine 4 mg compared to placebo as early as the first week of treatment. nih.gov Another study demonstrated that patients receiving fesoterodine were more likely to report an improvement on the PPBC at both week 4 and week 12. cgjonline.ca Furthermore, in a trial comparing 4 mg and 8 mg doses, both showed significant improvements in PPBC scores over placebo, with the 8 mg dose leading to significantly greater improvements than the 4 mg dose. nih.gov

Interactive Data Table: Patient-Reported Outcomes in this compound Clinical Trials

Outcome Measure Fesoterodine 4 mg Fesoterodine 8 mg Placebo Key Findings
King's Health Questionnaire (KHQ) Significant improvement in 7 of 9 domains vs. placebo nih.gov Significant improvement in 8 of 9 domains vs. placebo nih.gov - Dose-dependent improvements observed, particularly in "Emotions" and "Symptom Severity" domains. nih.gov Sustained improvement for up to 24 months in long-term studies. nih.gov
International Consultation on Incontinence Questionnaire - Short Form (ICIQ-SF) Statistically significant improvement vs. placebo nih.gov Statistically significant improvement vs. placebo nih.gov - Improvements were sustained at 4, 12, and 24 months in long-term extension studies. nih.gov
Patient Perception of Bladder Condition (PPBC) Significantly more favorable changes vs. placebo at week 1 nih.gov Significantly greater improvements vs. 4 mg and placebo at week 12 nih.gov - A major improvement was reported by 33% of patients on 4 mg and 38% on 8 mg, compared to 21% on placebo. nih.gov

Safety Profile Analysis from Clinical Trials

Incidence and Severity of Treatment-Emergent Adverse Events

The safety of this compound has been evaluated in numerous Phase II and III controlled clinical trials. The most frequently reported treatment-emergent adverse events (TEAEs) are consistent with the antimuscarinic properties of the drug.

Dry mouth is the most common TEAE, with its incidence being dose-dependent. In pooled data from Phase III trials, the incidence of dry mouth was 19% for the 4 mg dose and 35% for the 8 mg dose, compared to 7% in the placebo group. clinician.com The majority of these cases were reported as mild to moderate in intensity. clinician.com Constipation is the second most commonly reported adverse event, with an incidence of 4% for the 4 mg dose and 6% for the 8 mg dose, versus 2% for placebo. nih.gov

Other less frequent, but notable, adverse events that occurred more often with fesoterodine than placebo include dry eyes, dyspepsia, and urinary tract infection. fda.gov Long-term open-label studies have shown that the profile of adverse events over extended periods is similar to that observed in the initial 12-week controlled studies. clinician.com

Interactive Data Table: Incidence of Common Treatment-Emergent Adverse Events (%)

Adverse Event Fesoterodine 4 mg Fesoterodine 8 mg Placebo
Dry Mouth 19% clinician.com 35% clinician.com 7% clinician.com
Constipation 4% nih.gov 6% nih.gov 2% nih.gov
Dry Eyes 1.4% nih.gov 3.7% nih.gov 0% nih.gov
Dyspepsia 1.1% 2.2% 0.4%
Urinary Tract Infection 3.8% 3.0% 3.1%

Analysis of Serious Adverse Events and Discontinuation Rates

Across Phase II and III placebo-controlled trials, the incidence of serious adverse events (SAEs) was generally low and comparable between the treatment and placebo groups. The rates of SAEs were 1.9% for placebo, 3.5% for fesoterodine 4 mg, and 2.9% for fesoterodine 8 mg. nih.gov In the majority of cases, these serious adverse events were judged by investigators to be unrelated or unlikely to be related to the study medication. nih.gov

Discontinuation rates due to adverse events were also relatively low, though slightly higher in the active treatment groups compared to placebo. Dry mouth was the most common adverse event leading to discontinuation. clinician.com However, the rates of discontinuation specifically due to dry mouth were 0.4% for the 4 mg group and 0.8% for the 8 mg group, compared to 0.4% for placebo. clinician.com In a study focused on an elderly population, discontinuation rates due to adverse events were 12% for the fesoterodine group and 6% for the placebo group. cgjonline.caechoontario.ca

Interactive Data Table: Serious Adverse Events and Discontinuation Rates

Parameter Fesoterodine 4 mg Fesoterodine 8 mg Placebo
Incidence of Serious Adverse Events 3.5% nih.gov 2.9% nih.gov 1.9% nih.gov
Discontinuation due to any Adverse Event (General Population) ~5% nih.gov ~5% nih.gov ~2% nih.gov
Discontinuation due to any Adverse Event (Elderly Population) 12% cgjonline.caechoontario.ca - 6% cgjonline.caechoontario.ca
Discontinuation due to Dry Mouth 0.4% clinician.com 0.8% clinician.com 0.4% clinician.com

Specific Safety Concerns Investigated (e.g., Urinary Retention, Decreased Gastrointestinal Motility, Angioedema)

Given its antimuscarinic mechanism of action, specific safety concerns with this compound have been proactively investigated in clinical trials.

Urinary Retention: Fesoterodine is contraindicated in patients with urinary retention. nih.gov In clinical trials, while there was a modest dose-dependent increase in post-void residual volume, the group averages remained low. fda.gov Cases of urinary retention have been reported, and in long-term open-label studies, urinary retention was among the serious adverse events reported more than once, with three cases noted. nih.gov In a study specifically in an elderly population, which included men with benign prostatic enlargement, there were low rates of urinary retention. nih.gov

Decreased Gastrointestinal Motility: Fesoterodine is not recommended for use in patients with decreased gastrointestinal motility, such as those with severe constipation. nih.gov Constipation is a known side effect, and in long-term studies, it was reported as a serious adverse event in two cases. nih.gov

Angioedema: Angioedema of the face, lips, tongue, and/or larynx has been reported with fesoterodine. nih.gov In some instances, angioedema has occurred after the first dose. nih.gov This is considered a serious potential adverse reaction that requires immediate discontinuation of the drug and appropriate medical intervention. nih.gov

Clinical Research in Special Patient Populations

Geriatric Patient Cohorts (Elderly, Vulnerable Elderly)

The efficacy and safety of this compound have been specifically evaluated in geriatric patient cohorts, including both generally elderly individuals (≥65 years) and a more medically complex group defined as "vulnerable elderly."

In the Study of Fesoterodine in an Aging Population (SOFIA), a 12-week, randomized, placebo-controlled trial in patients aged 65 and older, flexible-dose fesoterodine demonstrated statistically significant improvements in urgency episodes, micturitions, and nocturnal micturitions compared to placebo. echoontario.ca Improvements were also seen in patient-reported outcomes, including the OAB Questionnaire and Treatment Benefit Scale. echoontario.ca The adverse event profile was consistent with that seen in younger populations, with dry mouth and constipation being the most common. cgjonline.ca Discontinuation rates due to adverse events were 12% in the fesoterodine group versus 6% in the placebo group. echoontario.ca

A separate 12-week, randomized, double-blind, placebo-controlled trial was conducted in a "vulnerable elderly" population (defined by a Vulnerable Elders Survey score of ≥3), who had a high prevalence of comorbidities and polypharmacy. nih.gov In this medically complex group, flexible-dose fesoterodine resulted in significantly greater improvements in urgency urinary incontinence episodes and other diary variables compared to placebo. nih.gov The treatment was generally well-tolerated, with an adverse effect profile similar to that observed in younger and healthier elderly populations, including the risk of urinary retention. nih.gov Post-hoc analyses of pooled data from various trials, stratified by age (<65, 65-74, and ≥75 years), have shown that fesoterodine is effective and well-tolerated across all age groups, with no unexpected safety signals emerging in the oldest cohorts. nih.gov

Interactive Data Table: Key Findings in Geriatric and Vulnerable Elderly Populations

Population Study Design Key Efficacy Findings Key Safety/Tolerability Findings
Elderly (≥65 years) 12-week, randomized, placebo-controlled (SOFIA trial) Significant improvement in urgency episodes, micturitions, and nocturnal micturitions vs. placebo. echoontario.ca Most common AEs: dry mouth (34%) and constipation (9%). cgjonline.ca Discontinuation rate due to AEs: 12%. echoontario.ca
Vulnerable Elderly 12-week, randomized, placebo-controlled Significant improvement in urgency urinary incontinence episodes and other diary variables vs. placebo. nih.gov Adverse effect profile similar to younger populations; generally well-tolerated. nih.gov
Age-Stratified Analysis (≥75 years) Post-hoc analysis of pooled data Fesoterodine 8 mg significantly improved all diary variables except mean voided volume. nih.gov Rate of dry mouth with 8 mg was slightly greater (9.3%) than in younger age groups. nih.gov Discontinuation rates due to AEs did not increase with age. nih.gov

Pediatric Patient Populations (Neurogenic Detrusor Overactivity, Age and Weight Stratification)

Clinical trials investigating this compound in pediatric patients with neurogenic detrusor overactivity (NDO) have been designed to assess efficacy and safety across different age and weight groups. A significant phase 3, 24-week, open-label, randomized study provided key insights into the compound's effects in this population. nih.govresearchgate.net The study enrolled children aged 6 to less than 18 years with NDO, stratifying them into two cohorts based on body weight to evaluate appropriate formulations and dosages. nih.govnih.gov

Cohort 1 included patients weighing more than 25 kg, who were randomized to receive either fesoterodine extended-release tablets (4 mg or 8 mg) or oxybutynin XL tablets. nih.govnih.govCohort 2 comprised patients weighing 25 kg or less, who were randomized to receive fesoterodine as an extended-release beads-in-capsule formulation (2 mg or 4 mg). nih.govnih.gov

The primary efficacy endpoint was the change from baseline in maximum cystometric capacity (MCC) at week 12. nih.govnih.gov Secondary endpoints included changes in detrusor pressure at maximum bladder capacity, bladder volume at the first involuntary detrusor contraction, and the number of incontinence episodes. researchgate.netnih.gov

In Cohort 1, treatment with both 4 mg and 8 mg of fesoterodine resulted in statistically significant increases in MCC from baseline. researchgate.netnih.gov In Cohort 2, patients also showed improvements in MCC from baseline. researchgate.netnih.gov Furthermore, pharmacokinetic analysis was conducted to determine the exposure to 5-hydroxymethyl tolterodine (B1663597) (5-HMT), the active metabolite of fesoterodine. nih.govnih.gov Population pharmacokinetic modeling helped to establish weight-based dosing regimens that would provide exposures in pediatric patients similar to those observed in adults. nih.gov

Table 1: Efficacy of Fesoterodine in Pediatric Patients with NDO (Cohort 1, >25 kg)

ParameterFesoterodine 4 mgFesoterodine 8 mgOxybutynin XL
Change in Max. Cystometric Capacity (MCC) from Baseline at Week 12Significant IncreaseSignificant IncreaseSignificant Increase

Table 2: Efficacy of Fesoterodine in Pediatric Patients with NDO (Cohort 2, ≤25 kg)

ParameterFesoterodine 2 mg BICFesoterodine 4 mg BIC
Change in Max. Cystometric Capacity (MCC) from Baseline at Week 12ImprovementImprovement

Patients with Renal or Hepatic Impairment

The impact of renal and hepatic impairment on the pharmacokinetics of this compound has been evaluated in dedicated studies. Since fesoterodine is a prodrug rapidly converted to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), these studies focus on the exposure to 5-HMT. nih.gov

Renal Impairment: In individuals with varying degrees of renal function, the exposure to 5-HMT increases as renal function declines. A study involving subjects with mild, moderate, and severe renal impairment demonstrated a progressive increase in the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of 5-HMT. cda-amc.ca Compared to healthy subjects, the AUC for 5-HMT was approximately 1.8-fold higher in patients with moderate renal impairment and 2.3-fold higher in those with severe renal impairment (Creatinine Clearance <30 mL/min). nih.govcda-amc.ca Despite these increases, the terminal half-life of 5-HMT was not significantly altered. cda-amc.ca These findings have led to recommendations against exceeding a 4 mg daily dose in adult patients with severe renal impairment. nih.govnih.gov

Hepatic Impairment: Studies in subjects with moderate hepatic impairment (Child-Pugh class B) have shown an increase in the systemic exposure to 5-HMT. Following a single oral dose of 8 mg fesoterodine, the AUC of 5-HMT was found to be approximately 2.1 to 2.2-fold higher in subjects with moderate hepatic impairment compared to healthy individuals. nih.govnih.gov The Cmax was also increased, though to a lesser extent (approximately 1.4-fold). nih.govnih.gov The use of fesoterodine has not been recommended in patients with severe hepatic impairment (Child-Pugh class C). nih.gov

Table 3: Impact of Renal and Hepatic Impairment on 5-HMT Pharmacokinetics

Patient PopulationApproximate Increase in Cmax of 5-HMT (vs. Healthy)Approximate Increase in AUC of 5-HMT (vs. Healthy)
Mild Renal Impairment1.4-fold1.6-fold
Moderate Renal Impairment1.5-fold1.8-fold
Severe Renal Impairment2.0-fold2.3-fold
Moderate Hepatic Impairment1.4-fold2.1-fold

Patients with Specific Comorbidities (e.g., Parkinson's Disease, Central Nervous System Diseases, Genitourinary Syndrome)

The application of this compound has been explored in patients with overactive bladder (OAB) symptoms co-existing with certain neurological conditions, most notably Parkinson's disease.

A randomized, double-blind, placebo-controlled study was conducted to assess the short-term efficacy of fesoterodine fumarate in Parkinson's disease patients experiencing bothersome OAB symptoms. drugs.com Sixty-three patients were randomized to receive either fesoterodine fumarate 4 mg or a placebo for four weeks. drugs.com

The results demonstrated a significant reduction in the average daily number of urinations in the group receiving fesoterodine compared to the placebo group. drugs.com Additionally, patients treated with fesoterodine experienced a decrease in episodes of nocturia and urgency. A notable finding was that four patients in the fesoterodine group achieved complete resolution of urgency urinary incontinence. drugs.com An important aspect of this study was the assessment of cognitive function, which remained stable after one month of treatment. drugs.com

Table 4: Efficacy of Fesoterodine in Parkinson's Disease Patients with OAB (4-Week Data)

Efficacy ParameterFesoterodine Fumarate GroupPlacebo Group
Average Daily UrinationsSignificantly DecreasedNo Significant Change
Nocturia EpisodesReducedNo Significant Change
Urgency EpisodesReducedNo Significant Change
Resolution of Urgency Urinary IncontinenceObserved in some patientsNot Observed

Chemical Synthesis and Manufacturing Research of Rac Fesoterodine Fumarate

Synthetic Route Development and Optimization

Several synthetic strategies for Fesoterodine (B1237170) have been reported, with many converging on the key intermediate, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, also known as 5-hydroxymethyl tolterodine (B1663597). researchgate.netjocpr.com Two notable approaches that have been developed are the Lactol Route and pathways involving Friedel-Crafts alkylation.

The Lactol Route represents a significantly shorter and more efficient approach compared to earlier manufacturing processes. thieme-connect.com A key step in this route is an amine-promoted Friedel–Crafts alkylation of 4-hydroxymethyl phenol (B47542) with cinnamaldehyde. thieme-connect.comresearchgate.net This reaction, mediated by N-methylpiperazine, produces a lactol intermediate. thieme-connect.com The subsequent steps involve reductive amination with diisopropylamine (B44863) and catalytic hydrogenation to yield the racemic core structure, which is then resolved and acylated to form Fesoterodine. thieme-connect.comresearchgate.net

Friedel-Crafts alkylation is another fundamental reaction utilized in the synthesis of Fesoterodine intermediates. researchgate.netresearchgate.net One reported synthesis starts from ethyl benzoylacetate and uses an acid-catalyzed Friedel-Crafts alkylation as a key step. researchgate.net This pathway involves the reduction of the ketoester to a 1,3-diol, followed by substitution with diisopropylamine, and then the crucial Friedel-Crafts alkylation to form the carbon skeleton of the molecule. researchgate.net Various catalysts, including methane (B114726) sulfonic acid and FeCl3·6H2O, have been employed for this type of transformation. researchgate.netresearchgate.net

Other explored synthetic strategies include oxidative methods starting from tolterodine and approaches beginning with cinnamyl derivatives, which have been reported to provide good yields on a commercial scale. researchgate.net

Synthetic RouteKey ReactionStarting MaterialsIntermediatesReference
Lactol Route Amine-promoted Friedel-Crafts alkylation4-hydroxymethyl phenol, CinnamaldehydeLactol derivative thieme-connect.com
Friedel-Crafts Alkylation Route Acid-catalyzed Friedel-Crafts alkylationEthyl benzoylacetate, Phenol derivatives1,3-diol, 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol researchgate.net
Cinnamic Acid Route Heck reaction, OxidationCinnamic acid derivatives5-hydroxy methyl tolterodine researchgate.net

Scaling up the synthesis of Fesoterodine Fumarate (B1241708) from the laboratory to a commercial scale presents significant challenges. thieme-connect.com One of the critical considerations is maintaining process safety and efficiency. For instance, the Lactol Route has been successfully scaled to a 200 kg batch size, demonstrating its commercial viability. thieme-connect.comresearchgate.net A key challenge during the scale-up of this route is preventing the dehydration of 4-hydroxymethyl phenol to a reactive para-quinone methide intermediate. thieme-connect.com

Commercial manufacturing processes are detailed in Drug Master Files (DMFs) submitted to regulatory agencies like the FDA. pharmacompass.com These documents provide comprehensive details of the entire manufacturing process. pharmacompass.com To ensure batch-to-batch consistency and control over the final product's physicochemical properties, such as crystal size distribution, mathematical modeling and simulation tools are employed. researchgate.net These models help in optimizing operating conditions and developing a robust process design space for reliable scale-up. researchgate.net The final step often involves crystallization from a solvent system like 2-butanone (B6335102) (methyl ethyl ketone) and cyclohexane (B81311) to isolate the Fesoterodine Fumarate salt. environmentclearance.nic.ingoogle.com

Since Fesoterodine is a chiral molecule and the therapeutic activity resides in the (R)-enantiomer, controlling the stereochemistry is a critical aspect of its synthesis. chinesechemsoc.orgchinesechemsoc.org This is typically achieved through two main strategies: stereoselective synthesis or resolution of a racemic mixture.

Chiral resolution is a common method where the racemic amine intermediate is separated into its individual enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent. Various resolving agents have been used, including:

O-acetyl mandelic acid researchgate.net

L-tartaric acid researchgate.net

Di-p-toluoyl-L-tartaric acid environmentclearance.nic.in

(S)-(+)-2-chloro-mandelic acid google.com

The desired diastereomeric salt is then selectively crystallized and isolated, after which the chiral amine is liberated. researchgate.netenvironmentclearance.nic.in

Stereoselective synthesis aims to create the desired (R)-enantiomer directly, thus avoiding the loss of 50% of the material inherent in classical resolution. Asymmetric hydrogenation using chiral catalysts is one such approach. chinesechemsoc.orgchinesechemsoc.org For example, a kinetic resolution of racemic 4-phenylchroman-2-one through asymmetric lactone hydrogenation has been demonstrated as a viable route to synthesize the chiral intermediates required for (R)-fesoterodine. chinesechemsoc.orgchinesechemsoc.org Analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), are essential for determining the enantiomeric purity of the final product. jocpr.com

Impurity Profiling and Control Strategies

The control of impurities is a critical parameter in the manufacturing of any active pharmaceutical ingredient (API), as impurities can affect the safety and efficacy of the final drug product. google.com Regulatory agencies like the FDA require that impurities present in excess of 0.1% be identified and characterized. google.com

During the synthesis of Fesoterodine Fumarate, several process-related impurities and potential degradation products can be formed. oup.comoup.com These impurities can arise from starting materials, intermediates, side reactions, or degradation of the final product. daicelpharmastandards.com Comprehensive analytical methods, primarily stability-indicating HPLC, are developed to detect, quantify, and characterize these substances. oup.comresearchgate.net

Some of the key identified process-related impurities include:

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (FFA-Diol or (R)-feso deacyl) : The active metabolite, which can be present as an unreacted intermediate or a hydrolysis product. google.comepo.org

Diester Impurities : Formed by the acylation of both the phenolic and benzylic hydroxyl groups. google.comepo.org

Feso Fumaric Ester Impurity : An impurity formed during the final salt formation step. epo.org

Positional Isomers : Can be formed during the alkylation and esterification steps. veeprho.com

Aldehyde Impurities : Such as the aldehyde of the diol intermediate. oup.comoup.com

Dimer Impurities : For example, Fesoterodine Diol Dimer. daicelpharmastandards.comveeprho.com

The structures of these impurities are typically elucidated using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy after isolation via preparative HPLC. oup.comresearchgate.net

Impurity NameCommon AbbreviationOriginReference
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenolFFA-Diol, (R)-feso deacylIntermediate, Hydrolysis product google.comepo.org
(R)-3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzyl isobutyrateFFA-Diester (b)Side reaction (di-acylation) google.comepo.org
(2E)-4-[(3-(3-diisopropylamino-1-phenylpropyl)-4-(2-isobutyroyloxyphenyl)methoxy]-4-oxobut-2-enoic acidFeso fumaric ester impuritySide reaction during salt formation epo.org
Tolterodine-Side product from reduction google.com
Tolterodine isobutyrate-Side product from reduction/acylation google.com

A crucial aspect of process optimization is minimizing the formation of significant side products. One of the most notable impurities in certain synthetic routes is Tolterodine . google.com The formation of tolterodine can occur during the reduction of carboxylic acid or ester intermediates (such as a methyl ester of a protected intermediate) using powerful reducing agents like lithium aluminium hydride. google.com This reaction can lack chemoselectivity, leading to the undesired reduction of the benzylic hydroxyl group to a methyl group, thereby forming tolterodine. google.com

To mitigate this, process chemists have developed alternative, more selective reduction methods that minimize the formation of both tolterodine and its acylated derivative, tolterodine isobutyrate. google.com The control of reaction conditions, such as temperature and the choice of reducing agent, is paramount. For example, carrying out the final salification reaction with fumaric acid at a controlled temperature (not exceeding 45°C) is important to prevent the formation of the feso fumaric ester impurity. epo.org By carefully selecting reagents and optimizing reaction parameters, manufacturers can ensure that the level of these impurities in the final Fesoterodine Fumarate product is below the stringent limits set by regulatory authorities. google.com

Raw Material Sourcing and Characterization for Synthesis of rac Fesoterodine Fumarate

A key intermediate in the synthesis of fesoterodine is (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol, also known as (R)-feso deacyl. epo.org The synthesis of this intermediate often starts from materials such as cinnamic acid and p-cresol (B1678582). environmentclearance.nic.in One synthetic route involves the reaction of cinnamic acid with p-cresol in the presence of sulfuric acid to yield a coumarin (B35378) intermediate. This is followed by a reaction with benzyl (B1604629) bromide. environmentclearance.nic.in

Another approach to a key intermediate involves starting with 6-Bromo-4-phenylchroman-2-one, which is reacted with benzyl chloride. google.com The subsequent steps involve reduction and other transformations to build the core structure of the molecule.

The final stages of the synthesis involve the acylation of the dihydroxy compound with isobutyryl chloride in the presence of a base like triethylamine (B128534) and a solvent such as dichloromethane. environmentclearance.nic.ingoogle.com This step forms the fesoterodine base, which is then converted to its fumarate salt using fumaric acid in a suitable solvent system, for example, a mixture of methyl ethyl ketone and cyclohexane. environmentclearance.nic.in

Throughout the manufacturing process, stringent quality control measures are implemented to monitor and control impurities. daicelpharmastandards.com These can arise from the starting materials or be generated during the synthesis. Typical impurities that are monitored include alkylated and dealkylated derivatives, as well as products of O- or N-dealkylation and positional isomers. veeprho.com Regulatory guidelines set strict limits for these impurities in the final drug substance. daicelpharmastandards.comveeprho.com

The characterization of raw materials and intermediates is performed using a variety of analytical techniques. High-performance liquid chromatography (HPLC) is a key method for assessing the purity of starting materials and for quantifying any related substances or degradation products that may be present. researchgate.net Spectroscopic methods such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and structure of the compounds. epo.org Powder X-ray diffraction (PXRD) is also employed to characterize the solid-state properties of the crystalline raw materials and the final product. epo.org

The sourcing of raw materials is a critical aspect of the manufacturing process, and suppliers must be carefully vetted to ensure they can consistently provide materials that meet the required specifications. The physical properties of the raw materials, such as particle size and bulk density, are also important considerations as they can affect handling, storage, and the efficiency of the manufacturing process. iajps.com

Table of Key Raw Materials and Intermediates:

Compound NameRole in Synthesis
Cinnamic acidStarting material
p-CresolStarting material
Benzyl bromideReagent
6-Bromo-4-phenylchroman-2-oneStarting material for an alternative route
Benzyl chlorideReagent
Isobutyryl chlorideAcylating agent
TriethylamineBase
DichloromethaneSolvent
Fumaric acidSalt formation
Methyl ethyl ketoneSolvent
CyclohexaneSolvent

Analytical Research Methodologies for Rac Fesoterodine Fumarate

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are central to the analytical chemistry of rac Fesoterodine (B1237170) Fumarate (B1241708), providing the necessary resolution and sensitivity to separate the compound from its enantiomer, related substances, and degradation products.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Fesoterodine Fumarate. Both normal-phase and reversed-phase methods have been developed to address different analytical challenges, such as enantiomeric separation and impurity profiling.

Chiral HPLC methods are crucial for determining the enantiomeric purity of Fesoterodine Fumarate. One such method utilizes a Chiralpak IC-3 column with a mobile phase consisting of n-hexane, isopropyl alcohol, and diethyl amine (950:50:1 v/v/v). jocpr.comjocpr.com This system achieves a resolution of greater than three between the (R)- and (S)-enantiomers, with typical retention times of approximately 10.3 minutes and 11.8 minutes, respectively. jocpr.com The addition of diethyl amine to the mobile phase has been shown to enhance chromatographic efficiency. jocpr.comjocpr.com

Reversed-phase HPLC (RP-HPLC) is widely employed for quantifying Fesoterodine Fumarate and its related substances in both the drug substance and final product. These stability-indicating methods are designed to separate the active ingredient from potential synthetic and degradation impurities. A variety of C18 columns, such as Inertsil ODS-3V and ACE5 C18, are commonly used. researchgate.netscispace.combohrium.com Mobile phases typically consist of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen orthophosphate or 1-Octane sulfonic acid sodium salt) and an organic modifier like acetonitrile (B52724) or methanol (B129727). scispace.comresearchgate.net Gradient or isocratic elution modes can be employed, with detection commonly performed using a UV detector at wavelengths around 210-220 nm. scispace.com

Table 1: Examples of HPLC/RP-HPLC Chromatographic Conditions for rac Fesoterodine Fumarate Analysis
ParameterChiral HPLC Method jocpr.comjocpr.comRP-HPLC Method researchgate.netRP-HPLC Method scispace.com
Column Chiralpak IC-3Inert-sustain C-18 (250mm x 4.6 mm, 5µm)Inertsil ODS-3V (150mm × 4.6mm, 5μm)
Mobile Phase n-hexane:isopropyl alcohol:diethyl amine (950:50:1 v/v/v)A: Buffer (H₃PO₄ & 1-Octane sulphonoic acid sodium salt, pH ~7.2) & Acetonitrile (60:40 v/v). B: Acetonitrile:water (90:10 v/v)Buffer (Ammonium dihydrogen orthophosphate & Triethylamine (B128534), pH 3.0) & Methanol (42:58 v/v)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection UV (Wavelength not specified)220 nm210 nm
Column Temp. Not specified45°C30°C
Mode IsocraticGradientIsocratic

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it a powerful tool for the analysis of Fesoterodine Fumarate, particularly in complex matrices or when very low detection levels are required. sci-hub.se This technique is characterized by its ability to provide structural information, which aids in the identification of unknown impurities and degradation products. google.com

A validated LC-MS/MS method for quantifying Fesoterodine in pharmaceutical formulations has been developed using a Luna C8(2) column with a mobile phase of methanol and 0.1% formic acid (90:10, v/v). sci-hub.senih.gov The analysis is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. sci-hub.se By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions can be tracked for both the analyte and an internal standard, ensuring highly selective and accurate quantification. sci-hub.senih.gov For Fesoterodine, the transition monitored is typically m/z 412.2 → 223.0. sci-hub.senih.gov The short analysis time, often around 2 minutes, makes this method suitable for high-throughput analysis. sci-hub.se LC-MS/MS has also been used to confirm the homogeneity and purity of the Fesoterodine peak during forced degradation studies. google.com

Method Validation in Accordance with Regulatory Guidelines

To ensure that analytical methods for this compound are suitable for their intended purpose, they must be validated according to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). scispace.comrasayanjournal.co.in Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the subject compound. The core validation parameters include linearity, range, accuracy, precision, robustness, and selectivity. scispace.comrasayanjournal.co.innih.gov

Linearity and Range Determination

Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical instrument over a specified range. rasayanjournal.co.in For assay methods, this is typically evaluated at five concentration levels, spanning from 80% to 120% of the target analyte concentration. rasayanjournal.co.in For impurity quantification, the range may extend from the quantification limit (QL) to 150% of the impurity specification level.

The data from peak area versus concentration is subjected to least-squares linear regression analysis. scispace.com An excellent correlation is indicated by a correlation coefficient (r²) value greater than 0.999. scispace.comrasayanjournal.co.in For an LC-MS/MS method, linearity was demonstrated in the concentration range of 5–1000 ng/mL. sci-hub.senih.gov

Table 2: Linearity and Range Data for Fesoterodine Fumarate Analytical Methods
Method TypeRangeNumber of LevelsCorrelation Coefficient (r²)Source(s)
HPLC Assay 80% - 120% of assay concentration (0.16-0.24 mg/mL)5> 0.999 scispace.comrasayanjournal.co.in
HPLC Impurity QL - 150% of specification level (0.15%)6Not specified
LC-MS/MS 5 - 1000 ng/mLNot specified> 0.99 (r value) sci-hub.senih.gov

Accuracy and Precision Assessments

Accuracy refers to the closeness of the test results to the true value and is often determined through recovery studies. rasayanjournal.co.in This involves adding a known amount of the analyte to a sample matrix (spiking) at different concentration levels (e.g., 80%, 100%, and 120%) and calculating the percentage of the analyte recovered. scispace.comrasayanjournal.co.in For Fesoterodine Fumarate assay methods, recovery values are typically expected to be within 98-102%, with studies showing results between 96.9% and 101.5%. scispace.comrasayanjournal.co.inresearchgate.net For the chiral method, recoveries of the (S)-enantiomer were found to be between 95% and 105%. jocpr.comjocpr.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision). rasayanjournal.co.in For Fesoterodine Fumarate assay methods, the %RSD for precision studies was found to be well within 1.0%. rasayanjournal.co.in LC-MS/MS methods have demonstrated intra-day and inter-day precision with %RSDs lower than 5%. nih.gov

Table 3: Accuracy and Precision Results for Fesoterodine Fumarate Analysis
Validation ParameterMethod TypeAcceptance CriteriaObserved ResultSource(s)
Accuracy (% Recovery) HPLC Assay98.0% - 102.0%96.9% - 101.5% scispace.comrasayanjournal.co.inresearchgate.net
Accuracy (% Recovery) Chiral HPLCNot specified95% - 105% jocpr.comjocpr.com
Precision (%RSD) HPLC Assay≤ 1.0%< 1.0% rasayanjournal.co.in
Precision (%RSD) LC-MS/MSNot specified< 5.0% nih.gov

Robustness and Selectivity Evaluations

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com To evaluate robustness, experimental conditions are purposely altered. Common variations include changes in the flow rate (e.g., ±0.2 mL/min), mobile phase pH (e.g., ±0.2 units), and column temperature (e.g., ±5°C). scispace.com For a robust method, these variations should not cause significant changes in the analytical results or system suitability parameters. scispace.com

Selectivity (or specificity) is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. scispace.com The selectivity of stability-indicating methods for Fesoterodine Fumarate is typically demonstrated through forced degradation studies. scispace.com The drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products. scispace.com The method is considered selective if it can resolve the Fesoterodine Fumarate peak from all the degradation products formed, which is often confirmed using a photodiode array (PDA) detector to check for peak purity. scispace.comresearchgate.net

Stability-Indicating Analytical Methods Development

The development of a stability-indicating assay method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. Such methods must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from any potential impurities, excipients, or degradation products. For Fesoterodine Fumarate, various reverse-phase high-performance liquid chromatographic (RP-HPLC) methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. scispace.comrasayanjournal.co.in

A typical chromatographic separation might be achieved on a C18 column, such as an Inertsil ODS-3V (150mm × 4.6mm × 5μm) or an Inert-sustain C-18 (250mm x 4.6 mm, 5µm). scispace.com The mobile phase often consists of a buffer and an organic modifier. For instance, one method employs a buffer of ammonium dihydrogen orthophosphate and triethylamine (pH 3.0) mixed with methanol in an isocratic elution mode. scispace.com Another utilizes a buffer of phosphoric acid and 1-octane sulfonic acid sodium salt (pH 7.2) with acetonitrile. Detection is commonly performed using a UV detector at wavelengths around 210 nm or 220 nm. scispace.com The primary objective of these methods is to resolve the Fesoterodine Fumarate peak from all potential process-related impurities and degradation products that can emerge during stability studies. researchgate.net

Forced Degradation Studies (Acidic, Basic, Oxidative, Thermal, Photolytic Stress)

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products and demonstrate the method's specificity. nih.govscispace.com This process helps to understand the degradation pathways and the intrinsic stability of the molecule. nih.govnih.gov

For Fesoterodine Fumarate, forced degradation studies have been performed under various stress conditions as mandated by ICH guidelines: scispace.com

Acidic Hydrolysis : Degradation is typically induced by treating the drug substance with an acid like 0.1N or 0.05N HCl. In one study, significant degradation was observed after heating at 80°C for 30 minutes in 0.1N HCl. scispace.com Another study used 0.05N HCl at ambient temperature for 48 hours.

Basic Hydrolysis : Basic conditions are created using a base such as 0.1N or 0.05N NaOH. Fesoterodine Fumarate shows considerable degradation under basic stress, for example, after treatment with 0.1N NaOH for 5 minutes at ambient temperature or 0.05N NaOH for 1 hour. scispace.com

Oxidative Stress : Oxidative degradation is commonly investigated using hydrogen peroxide (H₂O₂). Studies have used 10% H₂O₂ with heating at 80°C for 30 minutes or 1% H₂O₂ for 29 hours at ambient temperature to induce degradation. scispace.com

Thermal Stress : To assess thermal stability, the drug substance is exposed to high temperatures. A common condition is heating at 80°C for 7 days or 60°C for 10 days. scispace.com Fesoterodine Fumarate has been found to be relatively stable under these thermal stress conditions. scispace.com

Photolytic Stress : Photostability is evaluated by exposing the drug substance to light. As per ICH Q1B guidelines, this can involve exposure to 1.2 million lux hours and 200 watt hours/square meter of UV light. scispace.com Fesoterodine Fumarate has shown no significant degradation under these photolytic conditions. scispace.com

The results from these studies demonstrate that Fesoterodine Fumarate is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress. scispace.comnih.gov The developed HPLC methods were able to effectively separate the main peak of Fesoterodine Fumarate from the peaks of the degradation products formed under these various stress conditions. scispace.comrasayanjournal.co.in

Stress ConditionParametersExtent of Degradation (%)
Acid Hydrolysis0.1N HCl, 80°C, 30 min12.8
Base Hydrolysis0.1N NaOH, Ambient, 5 min18.2
Oxidation10% H₂O₂, 80°C, 30 min8.5
Thermal80°C, 7 days0.21
Photolytic1.2 million LUX hrs0.15
Water Hydrolysis80°C, 8 hrs0.24

Peak Purity Analysis and Mass Balance Evaluation

To ensure the specificity of a stability-indicating method, it is essential to confirm that the analyte peak is pure and free from any co-eluting species. chromatographyonline.com

Peak Purity Analysis is commonly performed using a photodiode array (PDA) detector. scispace.comrasayanjournal.co.in The PDA detector acquires spectra across the entire chromatographic peak. By comparing the spectra at the upslope, apex, and downslope of the peak, a purity angle and a purity threshold can be calculated. rasayanjournal.co.inchromatographyonline.com If the purity angle is less than the purity threshold, it indicates that the peak is spectrally homogeneous and therefore pure. rasayanjournal.co.insapub.org For Fesoterodine Fumarate, peak purity tests using PDA detectors have confirmed that the drug peak is homogeneous and pure in all analyzed stress samples, demonstrating the specificity of the analytical methods. scispace.comrasayanjournal.co.in

Mass Balance Evaluation is another critical aspect of validation for stability-indicating methods. The principle of mass balance is to ensure that the sum of the assay value of the drug and the levels of all degradation products is close to 100% of the initial assay value of the unstressed sample. rasayanjournal.co.insapub.org This confirms that all degradation products have been adequately detected and quantified. A mass balance between 97% and 103% is generally considered acceptable. sapub.org In studies on Fesoterodine Fumarate, the mass balance was calculated by summing the percentage assay of the drug, known impurities, and degradation products, with results closing to 100.5%, confirming the stability-indicating nature of the developed method. rasayanjournal.co.in

Bioanalytical Method Development for Biological Samples

Bioanalytical methods are essential for pharmacokinetic studies, requiring the accurate quantification of a drug and/or its metabolites in complex biological matrices such as plasma or urine. nih.govsmw.ch Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). nih.govsmw.ch Consequently, the parent drug is not detected in plasma, and bioanalytical methods focus on the quantification of 5-HMT. nih.govsmw.ch

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard technique for the bioanalysis of 5-HMT due to its high sensitivity, specificity, and throughput. nih.govsmw.chwordpress.com These methods are fully validated according to regulatory guidelines (e.g., FDA). nih.gov

A typical LC-MS/MS method involves the following steps:

Sample Preparation : This step is crucial to remove proteins and other interfering components from the biological matrix. nih.gov Common techniques include protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction. smw.chmdpi.com A deuterated isotope of 5-HMT is often used as an internal standard to ensure accuracy. smw.ch

Chromatographic Separation : A C18 column is often used to separate 5-HMT from other endogenous components. mdpi.com Gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is frequently employed. wordpress.comnih.gov

Mass Spectrometric Detection : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. mdpi.com This involves monitoring a specific precursor-to-product ion transition for 5-HMT and its internal standard, which provides excellent selectivity and sensitivity. researchgate.net The ionization is typically achieved using an electrospray ionization (ESI) source. nih.gov

Validated LC-MS/MS methods for 5-HMT have shown high sensitivity, with lower limits of quantification (LLOQ) as low as 0.02 ng/mL in plasma. smw.ch The methods demonstrate good linearity, accuracy, and precision over the desired concentration range. nih.govnih.gov These robust methods have been successfully applied in pharmacokinetic studies to analyze 5-HMT plasma concentrations in various patient populations. nih.gov

Pharmacogenomic and Biomarker Research in Rac Fesoterodine Fumarate Response

Investigation of Genetic Variations in Drug-Metabolizing Enzymes (e.g., CYP2D6, CYP3A4, UGTs)

Genetic polymorphisms in enzymes responsible for drug metabolism can lead to significant differences in how individuals process medications. gene2rx.com For rac Fesoterodine (B1237170) Fumarate (B1241708), the primary focus has been on the genes encoding the CYP2D6 and CYP3A4 enzymes, which are crucial for the elimination of the active metabolite, 5-HMT. nih.govmdpi.com

CYP2D6: The CYP2D6 gene is highly polymorphic, with over 100 known variations (alleles). nih.govstjude.org These variations result in different enzyme activity levels, leading to distinct phenotypes. gene2rx.comnih.gov Individuals can be categorized based on their predicted CYP2D6 enzyme activity:

Poor Metabolizers (PMs): Have little to no functional CYP2D6 enzyme. nih.govstjude.org

Intermediate Metabolizers (IMs): Exhibit decreased enzyme activity. nih.gov

Normal Metabolizers (NMs): Have fully functional enzyme activity (previously referred to as extensive metabolizers or EMs). mdpi.comnih.gov

Ultrarapid Metabolizers (UMs): Show increased enzyme activity, often due to carrying multiple copies of the functional gene. mdpi.comnih.gov

Research studies investigating fesoterodine pharmacokinetics typically classify participants based on their CYP2D6 genotype, which involves testing for specific alleles such as *3, *4, *5, *6, *7, *8, and gene duplications, among others. clinpgx.org

CYP3A4: While also involved in the metabolism of 5-HMT, the role of CYP3A4 genetic variations as a pharmacogenetic biomarker for fesoterodine appears less significant than that of CYP2D6. nih.govmdpi.com One study noted that CYP3A4 intermediate metabolizers showed lower exposure to 5-HMT, which was contrary to expectations that reduced enzyme activity would lead to higher exposure. mdpi.com This suggests the influence of CYP3A4 genetics on fesoterodine pharmacokinetics is complex and not as predictive as CYP2D6 status. mdpi.com

UGTs (UDP-glucuronosyltransferases): The potential involvement of UGT enzymes in fesoterodine metabolism has also been explored. An association has been observed between genetic variants in the UGT gene family and the pharmacokinetic parameters of 5-HMT, including AUC, Cmax, and clearance. nih.govmdpi.com However, the specific roles of UGTs are not yet fully characterized, and further research is needed to confirm these findings and understand their clinical relevance. nih.govmdpi.com

Correlation Between Genotype/Phenotype and Pharmacokinetic Parameters (e.g., AUC, Cmax)

A direct correlation exists between an individual's CYP2D6 metabolizer status and the systemic exposure to 5-HMT, the active metabolite of fesoterodine. mdpi.com Studies consistently show that individuals with reduced or no CYP2D6 enzyme activity experience higher concentrations of the active metabolite. mdpi.comnih.gov

Specifically, CYP2D6 Poor Metabolizers (PMs) exhibit significantly higher pharmacokinetic parameters compared to Normal Metabolizers (NMs). The mean maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of 5-HMT are approximately 1.7-fold and 2.0-fold higher, respectively, in PMs than in NMs. mdpi.comnih.govresearchgate.net

Conversely, Ultrarapid Metabolizers (UMs), who have increased CYP2D6 activity, show lower exposure to the active metabolite. mdpi.com Research has found that NMs had 1.7-fold higher dose-corrected AUC and 1.3-fold higher dose-corrected Cmax values compared to UMs. nih.govmdpi.com The total drug clearance adjusted for bioavailability (Cl/F) is significantly higher in UMs compared to both NMs and the combined group of IMs/PMs. mdpi.comclinpgx.org

The following table summarizes the findings from a study on healthy volunteers, illustrating the impact of CYP2D6 phenotype on the pharmacokinetics of 5-HMT. mdpi.com

CYP2D6 PhenotypeComparisonFold Change in AUCFold Change in Cmax
Poor/Intermediate (PMs/IMs)vs. Normal (NMs)1.5-fold higher1.4-fold higher
Normal (NMs)vs. Ultrarapid (UMs)1.7-fold higher1.3-fold higher

Interestingly, while exposure levels (AUC and Cmax) are clearly affected by CYP2D6 status, other pharmacokinetic parameters like the time to reach peak plasma concentration (tmax) and the terminal half-life (t1/2) of 5-HMT appear to be unaffected by an individual's CYP2D6 phenotype. nih.govresearchgate.netsmw.ch

Potential for Pharmacogenetic Biomarkers in Guiding rac Fesoterodine Fumarate Therapy

The clear association between CYP2D6 genotype and the pharmacokinetic variability of fesoterodine's active metabolite suggests its potential as a pharmacogenetic biomarker. nih.govmdpi.com The US Food and Drug Administration (FDA) drug label for fesoterodine includes information about this pharmacogenomic link, noting that Cmax and AUC are increased in CYP2D6 poor metabolizers. fda.govnih.gov

Theoretically, identifying a patient's CYP2D6 metabolizer status could help predict their systemic exposure to the active metabolite, potentially allowing for more personalized therapy. researchgate.net However, the clinical relevance of these pharmacokinetic differences is still under investigation. mdpi.comresearchgate.net A pilot study involving 58 women treated with fesoterodine for urgency urinary incontinence evaluated this very question. researchgate.netnih.gov The study categorized participants as normal, intermediate, or poor metabolizers based on their CYP2D6 sequence. researchgate.netnih.gov The results showed no significant difference in treatment effectiveness or the rate of moderate-to-severe adverse events between the normal and intermediate metabolizer groups. researchgate.netnih.gov The number of poor metabolizers in the study was too small for a meaningful comparison. researchgate.netnih.gov

Therefore, while the CYP2D6 gene is a promising pharmacogenetic biomarker due to its significant impact on fesoterodine pharmacokinetics, current evidence from limited clinical studies does not yet support routine genotyping to guide therapy. mdpi.comresearchgate.net Further research, particularly in larger patient populations including a sufficient number of poor metabolizers, is warranted to determine if these pharmacokinetic variations translate into clinically meaningful differences in efficacy or safety. researchgate.net

Haplotype and Single Nucleotide Polymorphism (SNP) Analysis

Beyond single gene variations, research has begun to explore the role of specific Single Nucleotide Polymorphisms (SNPs) and haplotypes (a group of gene variants that are often inherited together) in fesoterodine response. mdpi.comjohnshopkins.edunih.govnih.gov

A candidate gene study that analyzed 120 polymorphisms in 33 different genes identified several significant associations:

CES1 SNP: An association was found between the rs2244613 C/A genotype in the CES1 gene (which codes for an esterase) and a lower terminal half-life (T1/2) of 5-HMT, although this did not hold up in a more complex multivariate analysis. mdpi.comresearchgate.net

UGT2B7 SNP: Subjects with the UGT2B7 rs7668258 T/C genotype were associated with a higher time to maximum plasma concentration (Tmax) compared to those with the T/T or C/C genotypes. researchgate.net

These findings suggest that genetic variations in enzymes other than CYP2D6 could also play a role in the pharmacokinetics of fesoterodine. Haplotype analysis, which examines combinations of SNPs, could provide a more comprehensive understanding of the genetic factors influencing drug response than single-SNP analysis alone. nih.govresearchgate.net However, specific haplotype analyses for this compound are not yet extensively reported in the literature, indicating an area for future research.

Comparative and Translational Research on Rac Fesoterodine Fumarate

Comparative Efficacy and Safety Studies Against Other Antimuscarinic Agents

Fesoterodine (B1237170), a competitive muscarinic receptor antagonist, has been extensively evaluated against other agents in its class to establish its relative efficacy and safety in the management of overactive bladder (OAB). pfizermedical.com These investigations include direct head-to-head clinical trials and broader meta-analyses.

Head-to-Head Clinical Trials (e.g., vs. Tolterodine (B1663597), Solifenacin (B1663824), Oxybutynin)

Direct comparative studies are crucial for discerning the nuanced differences between available therapies. Fesoterodine has been compared with several key antimuscarinic agents in rigorous clinical settings.

Versus Tolterodine: Multiple head-to-head, placebo-controlled trials have demonstrated the superior efficacy of fesoterodine 8 mg compared to tolterodine extended-release (ER) 4 mg. nih.govresearchgate.net In one major 12-week trial, fesoterodine 8 mg was significantly more effective than tolterodine ER 4 mg in reducing urge urinary incontinence (UUI) episodes, which was the primary endpoint. nih.gov Fesoterodine also showed significantly greater improvements in mean voided volume. nih.gov Furthermore, patient-reported outcomes, including the Patient Perception of Bladder Condition (PPBC) and Urgency Perception Scale (UPS), favored fesoterodine over tolterodine ER. nih.govresearchgate.net Another study confirmed that fesoterodine delivers its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), with less pharmacokinetic variability and up to 40% higher bioavailability compared to tolterodine ER, regardless of the patient's CYP2D6 metabolizer status. nih.gov

Versus Solifenacin: A prospective, randomized study comparing fesoterodine 4 mg daily with solifenacin 5 mg daily found no statistically significant difference between the two drugs in improving Overactive Bladder Symptom Scores (OABSS) over a 12-week period. researchgate.net Both treatments were effective in managing OAB symptoms. nih.gov However, the study noted that discontinuation of the drug due to side effects was more frequent in the fesoterodine group. nih.gov

Versus Oxybutynin (B1027): In a non-inferiority, randomized, double-blind, crossover trial involving children with OAB, the efficacy of fesoterodine (4-8 mg) and extended-release oxybutynin (10-20 mg) was found to be similar. cuaj.cacuaj.canih.gov There was no clinical or statistical difference shown between the two medications for efficacy measures such as changes in 24-hour frequency, urgency, and urinary incontinence. cuaj.canih.gov Both treatments were deemed safe and effective for pediatric OAB. cuaj.ca

Interactive Data Table: Head-to-Head Trial Outcomes

Comparator Key Efficacy Findings for Fesoterodine Key Safety/Tolerability Notes Citations
Tolterodine ER Superior reduction in UUI episodes with 8 mg dose. Significantly greater improvements in mean voided volume and most patient-reported outcomes. Higher incidence of dry mouth with fesoterodine 8 mg compared to tolterodine ER 4 mg (28% vs. 16%). nih.govresearchgate.net
Solifenacin No significant difference in OAB Symptom Score improvement at 12 weeks. Higher discontinuation rate due to side effects with fesoterodine compared to solifenacin. researchgate.netnih.gov
Oxybutynin ER Efficacy was similar in a pediatric population; no clinical or statistical difference in key OAB symptoms. Expected class side effects (dry mouth, constipation) were present with no significant difference between the two drugs. cuaj.cacuaj.canih.gov

Meta-Analyses and Systematic Reviews of Comparative Data

Systematic reviews and network meta-analyses provide a broader perspective by pooling data from multiple studies to compare various treatments simultaneously.

A network meta-analysis of 60 randomized controlled trials involving over 50,000 subjects concluded that while solifenacin 10 mg was often the most effective in reducing micturitions and incontinence episodes, fesoterodine 8 mg was most effective for reducing urgency incontinence episodes per day. nih.gov Another systematic review and network meta-analysis suggested that when considering both efficacy and tolerability, solifenacin 5 mg appeared to be a favorable option. racgp.org.au This analysis noted that while fesoterodine 8 mg was not significantly inferior in efficacy to solifenacin 5 mg, it appeared to have significantly more adverse effects. racgp.org.au

These comprehensive analyses highlight that while most antimuscarinic drugs demonstrate efficacy over placebo, there are relative differences in their profiles. nih.gov The choice between agents often involves balancing efficacy on specific symptoms against the tolerability profile. nih.gov Fesoterodine consistently demonstrates a strong effect, particularly on urgency incontinence, though often with a dose-dependent increase in common antimuscarinic side effects like dry mouth. nih.govnih.gov

Translational Research from Preclinical Models to Human Studies

Translational research bridges the gap between basic laboratory discoveries and clinical applications, providing a foundational understanding of a drug's mechanism and effects.

In Vitro and In Vivo Pharmacological Studies in Animal Models

Preclinical studies have been instrumental in characterizing the pharmacological profile of fesoterodine and its active metabolite. Fesoterodine itself is a prodrug that is rapidly converted to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). dovepress.comdrugbank.com

In Vitro Studies: Research using membrane preparations of Chinese hamster ovary (CHO) cells expressing human muscarinic receptors showed that 5-HMT potently inhibits radioligand binding at all five human muscarinic receptor subtypes with equal affinity. nih.gov Fesoterodine showed a similar non-subtype selective profile but was less potent than 5-HMT. nih.gov In studies on isolated rat bladder strips, both fesoterodine and 5-HMT caused a rightward shift in the concentration-response curve for the contractile agent carbachol (B1668302), confirming a competitive antagonist profile. nih.gov The potency of these compounds was found to be similar to that of atropine (B194438) and oxybutynin in this tissue preparation. nih.gov

In Vivo Studies: In conscious female Sprague-Dawley rats, administration of low doses of fesoterodine and 5-HMT led to effects consistent with a muscarinic antagonist profile. nih.gov These effects included a reduction in micturition pressure and an increase in intercontraction intervals and bladder capacity, without affecting the residual volume of urine. nih.gov Another study in a rat model of pelvic congestion observed that 5-HMT produced additive relaxant effects on bladder strips. researchgate.net

Bridging Pharmacokinetic and Pharmacodynamic Data Across Species

A key aspect of translational research is understanding how pharmacokinetic (PK) and pharmacodynamic (PD) data from animal models translate to humans.

Fesoterodine is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-HMT, a process that, unlike the metabolism of tolterodine, does not depend on the CYP2D6 enzyme system. nih.govsmw.chresearchgate.net This results in a more consistent and predictable formation of the active compound in humans, with less inter-individual variability compared to tolterodine. nih.gov The terminal half-life of 5-HMT in humans is approximately 7 hours. researchgate.net

Future Directions and Emerging Research Areas

While fesoterodine is a well-established treatment for overactive bladder, several avenues for future research remain. Long-term comparative effectiveness studies under real-world conditions, as opposed to the controlled environment of clinical trials, could provide valuable insights into patient adherence and outcomes over extended periods. nih.gov

Further investigation into specific patient populations could also be beneficial. Although studies have been conducted in the elderly and in patients who have had a suboptimal response to other antimuscarinics, more research is needed in other groups, such as those with neurological comorbidities. nih.gov There is also an opportunity for further head-to-head trials against newer agents within the OAB treatment landscape to better define fesoterodine's place in therapy. Finally, exploring the potential for combination therapies, such as pairing fesoterodine with agents that have different mechanisms of action, could lead to improved efficacy or tolerability profiles for patients with refractory OAB symptoms. researchgate.net

Combination Therapies and Synergistic Effects

Research into combination therapies involving rac Fesoterodine Fumarate (B1241708) has primarily focused on its potential synergistic effects with other agents for overactive bladder (OAB), aiming to enhance efficacy without compromising tolerability. Preclinical and clinical studies have explored combining fesoterodine with β3-adrenoceptor agonists, such as mirabegron (B1684304), and as an add-on therapy in related conditions.

A preclinical study investigated the effects of combining 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of fesoterodine, with mirabegron in a rat model of pelvic congestion. nih.govnih.govics.org In vitro, the combination demonstrated an additive relaxant effect on bladder strips contracted by electrical field stimulation. nih.govnih.gov The relaxation response was significantly greater with the combination than with either monotherapy. nih.gov In vivo experiments revealed a potential synergistic effect on bladder capacity, with the combination therapy leading to a greater increase in bladder capacity than the sum of the increases from each monotherapy. nih.govnih.gov

A randomized, prospective clinical trial evaluated the efficacy of fesoterodine or mirabegron as an add-on therapy to silodosin (B1681671) for men with benign prostatic hyperplasia (BPH) and persistent OAB symptoms. nih.govresearchgate.net The results indicated that the addition of fesoterodine led to significantly greater improvements in the total OAB symptom score (OABSS) and the OABSS urgency score compared to the addition of mirabegron after 12 weeks. nih.gov Specifically, the fesoterodine group showed a greater rate of alleviation in detrusor overactivity. nih.govresearchgate.net

The coadministration of fesoterodine with other antimuscarinic drugs may lead to an increase in the frequency and severity of anticholinergic effects, such as dry mouth and constipation. webmd.com

Novel Formulations and Delivery Systems (e.g., Beads-in-Capsule)

To improve patient compliance and optimize the therapeutic profile of fesoterodine, research has been conducted into novel formulations and delivery systems. These advancements aim to provide controlled and sustained release of the active compound, 5-hydroxymethyl tolterodine (5-HMT).

One such development is a modified-release, bead-in-capsule formulation. google.com This system involves inert core beads or particles coated with a solid molecular dispersion of fesoterodine hydrogen fumarate and a polymeric binder. google.com These immediate-release (IR) beads can then be further coated with a modified-release (MR) layer, which allows for a sustained release of the drug at a steady rate. google.com This formulation is particularly suitable for pediatric use or for the manufacturing of tablets. google.com Gelatin or hydroxypropyl methylcellulose (B11928114) capsules are typically used for this type of formulation. google.com

Another innovative approach involves the development of sustained-release minitablets in a capsule system. nih.govunar.ac.id In one study, minitablets were formulated using a direct compression technique and then film-coated with hydroxypropyl methylcellulose (HPMC) phthalate. nih.govunar.ac.id This pH-dependent coating is designed to release the drug in the intestine, which may lead to better absorption and a prolonged release over 24 hours. nih.govclevelandclinic.org

Other research has focused on developing sustained-release tablets using various natural polymers like Locust Bean Gum, Gum Cyamposis, and Corn Sugar Gum to maintain constant therapeutic levels of the drug for over 12 hours. iajps.com Additionally, dual-release bilayer tablets containing both fesoterodine fumarate and mirabegron have been investigated to study the release behavior of each drug in a combination formulation. nih.govunar.ac.idresearchgate.net The commercially available formulation of fesoterodine utilizes a matrix platform for its extended-release delivery, where an outer polymer layer swells to form a gel that controls the release of the drug. nih.gov

Long-Term Real-World Evidence Studies and Patient Adherence Research

Long-term real-world evidence and patient adherence are critical for understanding the effectiveness of rac Fesoterodine Fumarate in a clinical setting. Several studies have investigated these aspects, providing insights into persistence and compliance with fesoterodine treatment for overactive bladder (OAB).

Long-term safety and efficacy have also been assessed in open-label extension studies. In a pooled analysis of two such studies, it was found that 49% of subjects continued fesoterodine treatment for at least 24 months. nih.gov In another long-term study, 61% of subjects who enrolled in the open-label extension continued treatment for 24 months or more. nih.gov In a cohort of older patients (≥66 years), fesoterodine was associated with the lowest percentage of patients discontinuing therapy (64.5%) within a year compared to seven other antimuscarinics. cgjonline.ca

A retrospective, multicenter study focusing on short-term compliance in women with OAB found that 42.1% of patients were considered compliant with fesoterodine treatment after at least three months. researchgate.net The primary reasons for non-compliance or discontinuation were adverse events and a perceived lack of clinical benefit. researchgate.net

Q & A

Q. What experimental methods are used to determine the equilibrium solubility of rac-Fesoterodine Fumarate in organic solvents like 2-butanone?

Equilibrium solubility can be determined using ATR-FTIR spectroscopy to monitor solute concentration during cooling crystallization. A 6th-degree polynomial is fitted to experimental solubility data at varying temperatures to model the relationship between solubility and temperature. This method ensures high accuracy for thermodynamic parameter extraction .

Q. How are high-performance liquid chromatography (HPLC) methods optimized for rac-Fesoterodine Fumarate impurity profiling?

HPLC methods involve preparing standard and test solutions using acetonitrile-water mixtures (e.g., 50:50 v/v) and chromatographic systems with UV detection at 220 nm. System suitability tests ensure resolution between rac-Fesoterodine Fumarate and its degradation products (e.g., tolterodine derivatives). Retention time and peak area ratios are critical for quantifying impurities below 0.1% .

Q. What safety protocols are essential for handling rac-Fesoterodine Fumarate in laboratory settings?

Researchers must use respiratory filters (FFP2 masks) , nitrile gloves, and lab coats to avoid inhalation or dermal exposure. Storage requires airtight containers in cool, dry conditions, away from ignition sources. Emergency protocols include rinsing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How are kinetic parameters (nucleation, growth, agglomeration) determined during batch crystallization of rac-Fesoterodine Fumarate?

A population balance model integrates mass and energy balances with nucleation (kNk_N), growth (kGk_G), and agglomeration (kRk_R) kinetics. Parameters are optimized via nonlinear regression (Nelder-Mead simplex method) by fitting simulated concentration curves and crystal size distributions to experimental data. Validation involves comparing simulations with crystallization outcomes under varying cooling rates and seed loads .

Q. What strategies are employed to synthesize and characterize degradation impurities (e.g., compounds VI–IX) in rac-Fesoterodine Fumarate?

Degradation impurities are synthesized via enzymatic esterification (using Candida antarctica lipase B) or acid-catalyzed hydrolysis (e.g., trifluoroacetic acid with mercury(II) acetate). Structural elucidation uses NMR (¹H, ¹³C) and LC-MS/MS , with impurity thresholds set at <0.1% (1,000 ppm) per FDA guidelines. Stability studies under 40°C/75% RH for 90 days confirm impurity suppression .

Q. How does sub-stoichiometric fumaric acid usage enhance the stability of rac-Fesoterodine Fumarate during salt formation?

Using 0.4–0.8 molar equivalents of fumaric acid (vs. rac-Fesoterodine base) reduces residual acidity, minimizing hydrolysis and dimerization. This approach stabilizes the crystalline form I (confirmed via PXRD ) and prevents impurities like dibenzoyl tartrate derivatives. Particle size control (D50: 50–250 μm) via micronization further improves stability .

Q. What role does focused beam reflectance measurement (FBRM) play in validating crystallization models for rac-Fesoterodine Fumarate?

FBRM provides in-situ chord length distribution data to validate population balance models. It tracks real-time agglomeration and secondary nucleation, enabling parameter refinement (e.g., aggregation kernel). This method complements offline laser diffraction for crystal size distribution (CSD) analysis .

Methodological Considerations

  • Data Contradictions : Discrepancies in solubility curves (e.g., polynomial vs. empirical models) require sensitivity analysis to assess temperature-dependent parameter robustness .
  • Analytical Validation : HPLC methods must demonstrate linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (spiked recovery: 98–102%) for regulatory compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.